Product packaging for 3,4-Dinitrotoluene(Cat. No.:CAS No. 610-39-9)

3,4-Dinitrotoluene

Cat. No.: B024868
CAS No.: 610-39-9
M. Wt: 182.13 g/mol
InChI Key: INYDMNPNDHRJQJ-UHFFFAOYSA-N
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Description

Overview of Dinitrotoluene (DNT) Isomers

The six isomers of dinitrotoluene are 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT. cdc.gov While they share the same chemical formula, their structural differences lead to variations in their physical and chemical properties.

The most common and commercially significant isomers are 2,4-Dinitrotoluene (B133949) (2,4-DNT) and 2,6-Dinitrotoluene (B127279) (2,6-DNT). epa.govepa.govatamanchemicals.com These two isomers are the primary components of technical grade DNT and are central to its main industrial applications. epa.govepa.govatamanchemicals.com

The remaining four isomers, 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, are considered minor isomers. epa.govepa.govnih.gov They are present in smaller quantities in technical grade DNT mixtures. epa.govepa.gov Despite their lower concentrations, these minor isomers are relevant in environmental monitoring and research due to their presence in industrial effluents and contaminated sites. epa.govcdc.gov

Technical grade DNT is a mixture of the six isomers. A typical composition is approximately 76.5% 2,4-DNT, 18.8% 2,6-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.69% 2,5-DNT, and 0.04% 3,5-DNT. epa.gov Another analysis reported a composition of 76.49% 2,4-DNT, 18.83% 2,6-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, and 0.65% 2,5-DNT. nih.gov

Technical Grade DNT Isomer Composition

IsomerPercentage
2,4-DNT76.5%
2,6-DNT18.8%
3,4-DNT2.43%
2,3-DNT1.54%
2,5-DNT0.69%
3,5-DNT0.04%

Minor Isomers: 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT

Significance of Dinitrotoluenes in Industrial and Environmental Research

The widespread production and use of DNTs have made them a subject of significant industrial and environmental research. Their presence in soil and groundwater at manufacturing sites and military installations is a major concern. taylorandfrancis.comresearchgate.net

DNTs are key intermediates in several industrial processes. epa.govepa.gov They are used in the manufacturing of various products, including dyes, and are also utilized in the production of explosives. atamanchemicals.comtaylorandfrancis.com

The primary application of DNT is in the production of toluene (B28343) diisocyanate (TDI), a crucial component in the manufacturing of polyurethane foams. atamanchemicals.comtaylorandfrancis.comwikipedia.org The DNT mixture is hydrogenated to produce toluenediamine, which is then reacted to form TDI. atamanchemicals.comwikipedia.org These polyurethane foams are widely used in furniture, bedding, and automotive seating. ontosight.aiatamanchemicals.com

Use in Dyes, Plastics, and Herbicides

Environmental Contamination and Concern

The production and use of dinitrotoluenes have led to environmental contamination, making them a subject of regulatory and research interest. epa.govontosight.ai

Due to its use in munitions, contamination by dinitrotoluene isomers, including 3,4-DNT, is often associated with military sites and ammunition manufacturing plants. epa.gov These sites can have soil and groundwater contaminated with residues from the production, handling, and disposal of explosive materials.

3,4-Dinitrotoluene is commonly found in the waste streams of facilities that manufacture or process DNT. epa.gov Improper disposal or treatment of this industrial effluent can lead to the release of the compound into the environment.

This compound has been identified as a contaminant in both soil and groundwater. ontosight.ai Its limited solubility in water and potential for persistence can lead to long-term contamination of these environmental compartments. nih.govchemicalbook.com The U.S. Environmental Protection Agency (EPA) has listed DNT as a hazardous substance due to its potential to contaminate soil and water. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B024868 3,4-Dinitrotoluene CAS No. 610-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3
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InChI Key

INYDMNPNDHRJQJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID8027240
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Molecular Weight

182.13 g/mol
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Physical Description

3,4-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow solid; ]ICSC] Yellow to red solid with a mild odor; [CHRIS] Yellow crystalline solid; [Sigma-Aldrich MSDS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

336.9 °C /extrapolated/
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Flash Point

404 °F (est.) (USCG, 1999), 404 °F (Closed cup), 207 °C c.c.
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Solubility

Soluble in ethanol and carbon disulfide; slightly soluble in chloroform, In water, 179 mg/L at 25 °C, Solubility in water: very poor
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Density

1.2594 at 231.8 °F (USCG, 1999) - Denser than water; will sink, 1.2594 g/cu cm at 111 °C, Relative density (water = 1): 1.26 (liquid)
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Vapor Density

6.28 (Air = 1), Relative vapor density (air = 1): 6.28
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Vapor Pressure

0.000397 [mmHg], 3.50X10-4 mm Hg at 25 °C /extrapolated/
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Color/Form

Yellow needles from carbon disulfide, ... Red solid

CAS No.

610-39-9
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Melting Point

141.8 °F (USCG, 1999), 58.0 °C, 58 °C
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Synthesis and Chemical Transformations of 3,4 Dinitrotoluene

Conventional Synthesis Pathways

The traditional industrial production of dinitrotoluene (DNT) isomers is primarily achieved through the electrophilic nitration of either toluene (B28343) or its mononitrated derivatives using a mixture of nitric acid and sulfuric acid.

Nitration of Toluene with Mixed Acids (Nitric and Sulfuric Acids)

The synthesis of dinitrotoluene from toluene is typically a two-stage process. dntb.gov.ua Initially, toluene undergoes mononitration to produce a mixture of nitrotoluene (MNT) isomers. dntb.gov.uagoogle.com This reaction involves the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The sulfuric acid also acts as a catalyst and a dehydrating agent, absorbing the water produced to drive the reaction forward. prepchem.com

The methyl group of toluene directs the incoming nitro group primarily to the ortho and para positions. sciencemadness.org A typical isomer distribution for mononitrotoluene is approximately 55-62% ortho-nitrotoluene, 33-50% para-nitrotoluene, and only 2-5% meta-nitrotoluene. sciencemadness.orgnih.gov

This MNT mixture is then subjected to a second, more forceful nitration step to yield dinitrotoluene. dntb.gov.ua The resulting DNT is a mixture of several isomers, with 2,4-Dinitrotoluene (B133949) and 2,6-Dinitrotoluene (B127279) being the most prevalent. Other isomers, including 3,4-Dinitrotoluene, are also formed in smaller quantities as impurities. google.com The precise composition of the final DNT mixture is highly dependent on the reaction conditions and the composition of the starting MNT mixture.

Nitration of Nitrotoluene Isomers

The regioselectivity of the second nitration step is dictated by the position of the first nitro group on the toluene ring. The existing nitro group is a deactivating, meta-directing group, while the methyl group remains ortho- and para-directing. The final substitution pattern is a result of the combined directing effects of these two groups.

Nitration of o-Nitrotoluene: The nitration of o-nitrotoluene (2-nitrotoluene) yields mainly 2,4-Dinitrotoluene and 2,6-Dinitrotoluene. google.com The methyl group directs to positions 4 and 6, which are para and ortho to it, respectively. The nitro group directs to positions 3 and 5, which are meta to it. The positions favored by the activating methyl group (4 and 6) are where the reaction predominantly occurs.

Nitration of p-Nitrotoluene: The nitration of p-nitrotoluene (4-nitrotoluene) primarily forms 2,4-Dinitrotoluene. google.com

Nitration of m-Nitrotoluene: The nitration of m-nitrotoluene (3-nitrotoluene) is the primary pathway to forming this compound. sciencemadness.orgzenodo.org The methyl group directs to positions 2, 4, and 6, while the nitro group directs to positions 5 and the same positions 2 and 4. The nitration of m-nitrotoluene yields a mixture of 3,4-DNT, 2,3-DNT, and 2,5-DNT. zenodo.org One study reported that the dinitration product of m-nitrotoluene consists of approximately 55 parts this compound. zenodo.org

For industrial applications where specific DNT isomer ratios are required, the MNT isomers are often separated before the second nitration step. fossee.in

Advanced Synthesis Methodologies

Research into the synthesis of dinitrotoluene has explored advanced methodologies to improve selectivity, reduce hazardous waste, and enhance process efficiency, primarily through the use of solid acid catalysts and continuous flow systems.

Heterogeneous Catalysis in Dinitrotoluene Production

A significant advancement involves replacing liquid sulfuric acid with solid acid catalysts. This approach aims to simplify product separation, minimize corrosive acid waste, and potentially increase the selectivity towards more desirable isomers like 2,4-DNT. researchgate.net

Zeolites, with their well-defined pore structures and strong acid sites, have been extensively studied as catalysts for nitration reactions. Zeolite Beta, in particular, has shown significant promise.

Zeolite Beta (Hβ): Studies have demonstrated that Zeolite Beta can provide a high selectivity for p-nitrotoluene in the first nitration step. rsc.orgresearchgate.net In the subsequent nitration of nitrotoluene to dinitrotoluene, Zeolite Beta was found to be about half as active as supported liquid acids but gave an exceptionally high 2,4-DNT selectivity of up to 94%. researchgate.net This is a substantial improvement over the 74-79% selectivity observed with other solid acids under similar conditions. researchgate.net The high para-selectivity is often attributed to the specific pore structure of the zeolite, which favors the formation of the less sterically hindered para-isomer. researchgate.net

ZSM-5: Zeolite ZSM-5 has also been investigated, but it generally provides a lower 4-NT to 2-NT ratio compared to Zeolite Beta. researchgate.net

Research has also shown that catalyst performance can be influenced by various factors. For instance, catalyst deactivation can occur within hours due to the blockage of pores by strongly adsorbed products. researchgate.netiitm.ac.in However, regeneration of the zeolite catalyst is often possible through thermal treatment. researchgate.net

Research Findings on Zeolite-Catalyzed Nitration
CatalystReactantKey FindingReference
Zeolite Beta (Hβ)Toluene/NT mixtureAchieved up to 94% selectivity for 2,4-DNT in liquid phase reaction with simultaneous distillation. researchgate.net
Zeolite Beta (Hβ)TolueneShowed higher para-selectivity for mononitrotoluene compared to ZSM-5 and mordenite. Deactivated after 5-10 hours on-stream. researchgate.net
ZSM-5TolueneResulted in a lower 4-NT to 2-NT ratio compared to Zeolite Beta. researchgate.net
Zeolite Beta (Hβ)o-NitrotolueneNitration using nitric acid and acetic anhydride (B1165640) produced a 97% yield of 2,4-DNT. researchgate.net

To overcome the limitations of batch reactors and to improve process safety and control, continuous flow reaction systems have been investigated for DNT production. beilstein-journals.orgcore.ac.uk

Continuous Flow Vapor Phase Reactions: The vapor phase nitration of toluene has been studied using solid acid catalysts. In these systems, gaseous toluene and a nitrating agent are passed over a fixed bed of the catalyst. researchgate.netiitm.ac.in While this approach offers potential for continuous production, studies have found that DNT formation was negligible with the solid acids tested (including Zeolite Beta and ZSM-5). researchgate.net The primary products were mononitrotoluene isomers. Catalyst deactivation was also a significant issue in vapor phase reactions. researchgate.netiitm.ac.in

Liquid Phase Reactions with Simultaneous Distillation: A more successful approach has been the use of a liquid phase reaction where water, a byproduct that deactivates the catalyst, is continuously removed via distillation. In a study investigating the conversion of an MNT mixture to DNT, this method demonstrated that supported liquid acids and Zeolite Beta could effectively catalyze the reaction. researchgate.net Zeolite Beta, while less active, showed superior selectivity towards 2,4-DNT. researchgate.net

Use of Solid Acids (e.g., Zeolite Beta, ZSM-5)

Microreactor Technology in Nitration Processes

The nitration of aromatic compounds, including toluene to produce dinitrotoluene isomers, is a highly exothermic reaction that presents significant safety and control challenges in conventional batch reactors. thieme-connect.deresearchgate.net Microreactor technology offers a modern solution to these challenges by providing superior heat and mass transfer capabilities. researchgate.net These systems utilize channels with diameters typically in the sub-millimeter range, which creates a very high surface-area-to-volume ratio. beilstein-journals.org This characteristic allows for precise and efficient temperature control, mitigating the risk of thermal runaways that can lead to explosions in nitration reactions. researchgate.netbeilstein-journals.org

Research into the nitration of toluene in continuous-flow microreactors has demonstrated several advantages over traditional methods. thieme-connect.de Studies show that the reaction can proceed rapidly, with residence times significantly shortened from hours to minutes or even seconds. thieme-connect.de For instance, one study on toluene nitration with mixed acid in a continuous-flow microreactor achieved a high yield in just over 160 seconds. thieme-connect.de The enhanced mixing and temperature control in microreactors can also improve product selectivity and yield. beilstein-journals.orgscientific.net Some studies have even shown that toluene nitration can proceed rapidly in a microreactor using concentrated nitric acid without the need for a sulfuric acid catalyst, which is typically required in batch processes. researchgate.netbeilstein-journals.org The use of microreactors for nitrating toluene and other aromatics represents a significant process intensification, leading to safer, more efficient, and more controlled chemical production. researchgate.nettandfonline.com

ParameterConventional Batch ReactorMicroreactorFinding Source
Heat Transfer Limited, risk of hotspotsExcellent, high surface-area-to-volume ratio researchgate.netbeilstein-journals.org
Reaction Time HoursSeconds to minutes thieme-connect.de
Safety High risk of thermal runawaySignificantly improved safety and control researchgate.netbeilstein-journals.org
Process Control DifficultPrecise control over temperature and residence time beilstein-journals.orgscientific.net

Chemical Reactivity and Reaction Pathways of this compound

The chemical behavior of this compound (3,4-DNT) is dominated by the two electron-withdrawing nitro groups on the toluene ring. These groups influence its reactivity in reduction, further nitration, and decomposition reactions.

The nitro groups of 3,4-DNT are susceptible to reduction under appropriate chemical or biological conditions. smolecule.comchemicalbook.com This reactivity is a key aspect of its role as a chemical intermediate and its environmental transformation. The reduction typically involves the conversion of the nitro groups (-NO₂) to amino groups (-NH₂). smolecule.com This transformation is fundamental in industrial synthesis, for example, in the production of toluenediamines, which are precursors to polyurethanes. nih.govmdpi.com The reduction can be achieved through catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel. mdpi.comgoogle.com

The reduction of the two nitro groups on dinitrotoluene isomers does not always occur simultaneously. The process can proceed stepwise, leading to the formation of various intermediates. Under anaerobic conditions, microorganisms have been shown to transform 2,4-DNT and 2,6-DNT into amino-nitro intermediates. cdc.govepa.gov For 3,4-DNT, metabolic studies with Escherichia coli have shown that the nitro group at the 3-position is reduced preferentially over the one at the 4-position. nih.gov

In addition to aminonitrotoluenes, hydroxylaminonitrotoluene intermediates are also formed. nih.gov Studies on the anaerobic metabolism of 2,4-DNT and 2,6-DNT by Clostridium acetobutylicum revealed that the transformation initially yields hydroxylaminonitrotoluenes, which are then further converted to dihydroxylaminotoluenes, with only limited reduction to aminonitrotoluene isomers. acs.org The complete reduction of both nitro groups ultimately yields diaminotoluene. cdc.gov

Table of Reduction Products and Intermediates

Starting Material Reaction Type Key Intermediates Final Product (Full Reduction) Finding Source
This compound Microbial Reduction Hydroxylaminonitrotoluenes, Aminonitrotoluenes 3,4-Diaminotoluene nih.gov
2,4-Dinitrotoluene Anaerobic Biotransformation 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene 2,4-Diaminotoluene cdc.gov

Dinitrotoluenes are key intermediates in the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govepa.gov The industrial production of DNT typically yields a mixture of isomers, with 2,4-DNT and 2,6-DNT being the most prevalent. nih.govgoogle.com Further nitration of this DNT mixture with a nitrating agent like mixed nitric and sulfuric acids introduces a third nitro group onto the aromatic ring to produce TNT. nih.gov While the direct nitration of toluene is the common route, the further nitration of isolated dinitrotoluene isomers is a conceptually similar electrophilic aromatic substitution reaction. The existing nitro groups are deactivating and meta-directing, while the methyl group is activating and ortho-para directing. For p-nitrotoluene (4-nitrotoluene), further nitration yields 2,4-dinitrotoluene. vaia.comdoubtnut.com

This compound is a high-energy material that can undergo decomposition, particularly when subjected to heat. chemicalbook.com The substance may explode if heated strongly or exposed to flame. chemicalbook.comnih.govnoaa.gov Thermal decomposition, which can occur at temperatures between 250-300°C, produces toxic and corrosive fumes, including nitrogen oxides (NOx). chemicalbook.comguidechem.com This decomposition can proceed even in the absence of air. ilo.org Due to its explosive potential, 3,4-DNT is sometimes stored with 10% water to reduce the risk of explosion. chemicalbook.comguidechem.com

The decomposition of dinitrotoluenes can be catalyzed by metal surfaces. A computational study using quantum-chemical density functional theory investigated the catalytic decomposition of 3,4-DNT on a platinum surface. researchgate.net The study explored two potential initiation steps for the decomposition: the splitting of DNT into a nitro-tolyl radical and nitrogen dioxide (NO₂), or into a nitro-tolyl-oxidanyl radical and nitric oxide (NO). The research found that the presence of the platinum cluster significantly lowers the energy barrier for the decomposition process compared to the uncatalyzed reaction. researchgate.net This indicates that platinum acts as an effective catalyst for the decomposition of DNT. Catalysts like platinum are known to have active sites, such as steps, kinks, and terraces, that can facilitate chemical reactions like decomposition. rsc.org

Environmental Fate and Transport of 3,4 Dinitrotoluene

Occurrence and Distribution in Environmental Compartments

Presence in Wastewater from DNT Production

Wastewater from facilities producing DNT and TNT is a primary source of environmental contamination. inchem.orgcdc.gov While specific data for 3,4-DNT is less common than for the more prevalent 2,4- and 2,6-isomers, it is a known component of these industrial effluents. For instance, in Dokai Bay, Japan, industrial wastewater drains showed a 16.7% positive detection for 3,4-dinitrotoluene, with a concentration of 19 ppb, leading to an estimated daily discharge of 1470 g/day into the bay. nih.gov Additionally, condensate water from a TNT manufacturing facility contained 3,4-DNT in 63.3% of the 54 samples collected. nih.gov These findings underscore that wastewater from DNT production is a significant pathway for the introduction of 3,4-DNT into aquatic environments. nih.gov

Detection in Surface Water and Groundwater

Once released, 3,4-DNT can be found in various water bodies. nih.gov Due to its moderate water solubility and low volatility, DNT has the potential to be transported in surface water and groundwater. epa.govepa.govepa.gov Monitoring at sites with historical munitions manufacturing has confirmed its presence. For example, near former munitions sites in Germany, 3,4-DNT was detected in surface water. nih.gov

Specific concentrations have been reported in various locations:

In Germany, near Hirschagen/Waldhof, two brooks had 3,4-DNT concentrations of 0.5 µg/L and 0.8 µg/L. The river these brooks feed into, the River Losse, had a concentration of 0.03 µg/L. nih.gov

Two ponds in the Clausthal-Zellerfield region of Germany showed levels of 0.1 µg/L and 0.7 µg/L. nih.gov

Groundwater contamination is also a significant issue, particularly near military installations. At the Badger Army Ammunition Plant (BAAP) in Wisconsin, 3,4-DNT has been detected in 37 wells, including one private water supply well and 36 monitoring wells, with concentrations reaching as high as 419 µg/L. regulations.gov In some monitoring wells at the same site, 3,4-DNT was found at concentrations significantly higher than the more common 2,4- and 2,6-DNT isomers. For example, one sample showed 2,4- and 2,6-DNT levels below 0.08 ppb, while 3,4-DNT was detected at 6.45 ppb, a concentration 80 times higher. cswab.org This highlights the importance of monitoring for all DNT isomers in groundwater at contaminated sites. cswab.org

Detection of this compound in Water

LocationWater Body TypeConcentration (µg/L)
Hirschagen/Waldhof, Germany (Brook 1)Surface Water0.5
Hirschagen/Waldhof, Germany (Brook 2)Surface Water0.8
River Losse, GermanySurface Water0.03
Clausthal-Zellerfield, Germany (Pond 1)Surface Water0.1
Clausthal-Zellerfield, Germany (Pond 2)Surface Water0.7
Badger Army Ammunition Plant, WI, USAGroundwaterUp to 419

Contamination of Soils at Military and Industrial Sites

Soil contamination with DNTs is a widespread problem at military training ranges, munitions manufacturing plants, and disposal sites. mdpi.commdpi.com These compounds persist in the soil for extended periods, acting as a long-term source of pollution. mdpi.com While specific concentrations for 3,4-DNT in soil are not as frequently reported as for 2,4-DNT, the general contamination of these sites with DNT mixtures implies its presence. epa.govnih.gov For example, at the Joliet Army Ammunition Plant, soil concentrations of 2,4-DNT ranged from less than 0.1 mg/kg to 117 mg/kg. nih.govnih.gov Given that technical grade DNT contains multiple isomers, it is reasonable to infer the co-occurrence of 3,4-DNT in these contaminated soils. epa.govepa.gov The extensive use of munitions and improper disposal practices are the primary contributors to this soil contamination. mdpi.commdpi.comtaylorandfrancis.com

Environmental Transport Mechanisms

Leaching from Soil to Groundwater

A significant environmental concern with 3,4-DNT is its ability to move from contaminated soil into groundwater. DNT isomers are not strongly adsorbed to soil, which facilitates their leaching. cdc.govcdc.govcdc.gov This mobility is a key factor in the contamination of groundwater resources beneath and surrounding military and industrial sites. cdc.govcdc.gov The potential for DNTs to be released from buried munition wastes and transported as contaminated soil and sediment further exacerbates the risk to groundwater. regulations.gov The moderate water solubility of DNTs also contributes to this transport mechanism. epa.govepa.govepa.gov

Transport in Surface Water

Due to its properties, 3,4-DNT can be transported over distances in surface water systems. epa.govepa.govepa.gov Releases from industrial wastewater outfalls or runoff from contaminated land can introduce the compound into rivers and streams. cdc.govnih.gov Once in a surface water body, it can be carried downstream, potentially impacting larger areas and other connected water systems. epa.govnih.gov The detection of 3,4-DNT in rivers downstream from contaminated brooks provides direct evidence of this transport pathway. nih.gov Unless it is broken down by environmental processes like photolysis or biodegradation, DNT is expected to persist in water for extended periods, allowing for significant transport. epa.govepa.govepa.gov

Volatilization Characteristics and Limitations

The potential for this compound (3,4-DNT) to volatilize from soil and water surfaces is generally considered low. This limitation is primarily governed by its physicochemical properties, specifically its vapor pressure and Henry's Law constant. An estimated vapor pressure of 3.5 x 10⁻⁴ mm Hg at 25°C suggests that while 3,4-DNT will exist predominantly in the vapor phase in the atmosphere, its tendency to move from a solid or liquid phase into the air is not significant. nih.gov At temperatures below 15°C, it can exist in both vapor and particulate phases. nih.gov

The Henry's Law constant, which quantifies the partitioning of a chemical between water and air, further underscores its low volatility. The estimated Henry's Law constant for 3,4-DNT is 9.3 x 10⁻⁸ atm-m³/mole. nih.govcdc.gov This low value indicates that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.govcdc.govepa.gov For comparison, the related isomer 2,4-DNT has a similarly low estimated volatilization half-life of over 400 days from a model aquatic environment. cdc.gov Consequently, 3,4-DNT is expected to remain in water for extended periods unless it is broken down by other environmental processes. epa.govepa.gov

Physicochemical Properties Limiting Volatilization of Dinitrotoluene Isomers

PropertyThis compound2,4-Dinitrotoluene (B133949)2,6-Dinitrotoluene (B127279)Reference
Vapor Pressure (mm Hg at 20-25°C)3.5 x 10⁻⁴ (estimated at 25°C)1.47 x 10⁻⁴ (at 22°C)5.67 x 10⁻⁴ (at 22°C) nih.govepa.gov
Henry's Law Constant (atm-m³/mol at 25°C)9.3 x 10⁻⁸ (estimated)8.79 x 10⁻⁸9.26 x 10⁻⁸ nih.govcdc.govepa.gov

Sorption to Sediments, Suspended Solids, and Soil Organic Matter

The mobility of this compound in the subsurface is significantly influenced by its tendency to sorb to solid phases such as soil, sediments, and suspended particles. This process is primarily dictated by the compound's affinity for soil organic matter and, to some extent, clay minerals. enviro.wikiresearchgate.net The sorption behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) and the soil-water partition coefficient (Kd).

For 3,4-DNT, estimated Koc values range from 370 to 575, which suggests moderate to low mobility in soil. nih.gov This indicates that 3,4-DNT is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov The sorption of nitroaromatic compounds like DNT is not solely a function of hydrophobic partitioning; specific interactions, such as the formation of electron-donor-acceptor complexes with clays, can also play a role. cdc.govenviro.wiki The presence of potassium as an exchangeable cation on clay minerals can increase the adsorption of DNT isomers. enviro.wiki

Research on the more common isomer, 2,4-DNT, confirms that soil organic matter content is a critical factor governing retention. epa.govresearchgate.net While reported log Koc values for 2,4-DNT are relatively low (e.g., 1.65), suggesting a low affinity for organic matter, other studies have reported strong sorption, indicating that the chemistry of the organic matter itself is important. epa.govresearchgate.net Laboratory batch-adsorption studies on soils from military ranges have measured Kd values for 2,4-DNT ranging from 0.1 to 21.3 L/kg, with a mean of 3.2 L/kg. researchgate.netdtic.mil These findings highlight that while DNT isomers are not as strongly adsorbed as other organic contaminants like polycyclic aromatic hydrocarbons (PAHs), sorption remains a key process that slows their migration to groundwater. enviro.wiki

Sorption Coefficients for Dinitrotoluene Isomers

CompoundPartition CoefficientValueReference
This compoundKoc (L/kg)370 - 575 (estimated) nih.gov
log Kow2.18 cdc.gov
2,4-DinitrotolueneKoc (L/kg)364 cdc.gov
log Koc1.65 epa.govresearchgate.net
log Kow1.98 epa.govparchem.com

Degradation Mechanisms in the Environment

Photolysis and Photodegradation in Water and Atmosphere

This compound is susceptible to degradation upon exposure to sunlight, a process known as photolysis. nih.gov In the atmosphere, vapor-phase 3,4-DNT is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 84 days. nih.govregulations.gov Particulate-phase 3,4-DNT can be removed from the atmosphere through wet or dry deposition. nih.gov

In aquatic systems, photolysis is a primary degradation route for dinitrotoluenes, especially in oxygenated water. epa.govepa.gov Studies on DNT isomers have shown that degradation is significantly faster in sunlit natural waters compared to distilled water. cdc.gov For instance, the photolysis half-life of DNTs in three natural water bodies under sunlight was found to be between 3 and 10 hours, whereas in distilled water it was 43 hours. cdc.gov The rate of photolysis is influenced by factors such as latitude and season, with estimated half-lives ranging from 1.8 days in summer to 11.5 days in winter. cdc.gov

The presence of dissolved organic matter, specifically humic substances, can greatly accelerate the photodegradation of nitroaromatic compounds. cdc.govumich.edu This enhancement, known as indirect or sensitized photolysis, has been observed to be particularly significant for nitrotoluenes that have a methyl group positioned ortho to a nitro group. umich.edu Studies have shown that humic substances can increase the photolysis rates of some nitroaromatics by a factor of 2 to 26 compared to rates in pure water. umich.edu

Oxidative Degradation

Oxidative processes contribute to the degradation of this compound in the environment. epa.gov DNTs can be broken down by strong oxidants such as hydrogen peroxide, ozone, and persulfate. cdc.govepa.gov Research on 2,4-DNT has shown that its oxidation in an aqueous solution with hydrogen peroxide or UV irradiation alone is very slow. cdc.gov However, the combination of UV light and hydrogen peroxide (an advanced oxidation process) leads to a proposed degradation pathway where 2,4-DNT is converted to 1,3-dinitrobenzene (B52904), then to hydroxynitrobenzene derivatives, and ultimately to carboxylic acids, carbon dioxide, water, and nitric acid. cdc.gov

Another effective oxidative method involves the use of persulfate activated by zero-valent iron (Fe(0)). researchgate.net Batch experiments demonstrated that this system could completely degrade 2,4-DNT. epa.govresearchgate.net The mechanism involves the activation of persulfate by Fe(0) and the resulting ferrous ions (Fe²⁺) to generate powerful sulfate (B86663) radicals, which then attack the DNT molecule. researchgate.net It was noted that the reduction products of DNT, such as aminonitrotoluenes, were oxidized more rapidly by persulfate than DNT itself, suggesting that a sequential reduction-oxidation process could be a highly effective treatment strategy. researchgate.net

Photocatalytic oxidation using titanium dioxide (TiO₂) suspensions has also been shown to accelerate the degradation of DNTs, with rates dependent on pH and light intensity. cdc.gov

Biodegradation by Microorganisms

Biodegradation by microorganisms is a significant fate process for dinitrotoluenes in soil and water. cdc.govepa.gov While limited data exists specifically for 3,4-DNT, which was found to be not readily biodegradable in a standardized test, studies on other DNT isomers demonstrate that microbial degradation occurs under various conditions. nih.govcdc.gov

Aerobic Biodegradation Pathways

Under aerobic conditions (in the presence of oxygen), several bacterial strains have been identified that can degrade dinitrotoluenes. cdc.govepa.gov A key aerobic pathway for DNT degradation is oxidative, initiated by a dioxygenase enzyme. asm.orgnih.gov This pathway avoids the formation of toxic amino-derivative intermediates that can result from reductive pathways. cdc.gov

In the case of 2,4-DNT degradation by Burkholderia sp. strain DNT, the process begins with a dioxygenase attacking the aromatic ring, which results in the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite (B80452) group. asm.orgnih.gov This intermediate is then acted upon by a monooxygenase, yielding 2-hydroxy-5-methylquinone. asm.orgnih.gov The quinone is subsequently reduced to 2,4,5-trihydroxytoluene (B73207) before the aromatic ring is cleaved. asm.orgnih.gov

Similarly, bacteria such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 have been shown to grow on 2,6-DNT as their sole source of carbon and nitrogen. nih.govdtic.mil The degradation of 2,6-DNT is also initiated by a dioxygenation reaction that forms 3-methyl-4-nitrocatechol with the release of nitrite. nih.govdtic.mil This catechol is then a substrate for extradiol ring cleavage. nih.govdtic.mil Some microorganisms capable of degrading 2,4-DNT can also transform 2,6-DNT into 3-methyl-4-nitrocatechol but are unable to metabolize the intermediate further. nih.gov

Identification of Biodegradation Intermediates

Bioaccumulation and Bioconcentration Potential

The potential for this compound to accumulate in living organisms is considered low. This is primarily attributed to its relatively low log octanol-water partition coefficient (log Kow), which for DNT isomers is in the range of 1.98–2.18. cdc.gov

Experimental data supports this low bioaccumulation potential. Measured bioconcentration factors (BCFs) for DNTs in aquatic organisms are generally low. cdc.govnih.gov For 3,4-DNT, BCF values of less than 2.7 were measured in carp (B13450389) over a six-week incubation period. cdc.gov Similarly, BCFs for mixed DNT isomers in carp were in the range of 0.6–2.9 at a concentration of 0.25 ppm and 3.2–21.2 at a lower concentration of 0.025 ppm. cdc.gov These findings suggest that dinitrotoluenes are not expected to significantly bioaccumulate in fish and other aquatic species. cdc.govnih.govnih.gov

Studies on other nitroaromatic explosives, such as TNT, also indicate a low potential for bioaccumulation in fish compared to their biotransformation products. researchgate.net Research on various explosives in soil has shown little to no accumulation of dinitrotoluenes in plants, further indicating a low bioaccumulation potential for these compounds in terrestrial ecosystems. serdp-estcp.mil

Plant Uptake and Phytoremediation Considerations

Phytoremediation, the use of plants to clean up contaminated environments, is considered a promising and cost-effective approach for sites contaminated with dinitrotoluenes. imperial.ac.uk Plants can take up DNTs from the soil and water, although the extent of this uptake and subsequent metabolism varies between plant species and DNT isomers. imperial.ac.ukdtic.mil

While direct measurements of 3,4-DNT uptake by plants are limited, its low octanol-water partition coefficient suggests it can be readily taken up. cdc.gov Studies with other DNT isomers and related nitroaromatic compounds have demonstrated plant uptake. For example, Arabidopsis thaliana has been shown to take up and metabolize 2,3-DNT, 2,4-DNT, and 2,6-DNT, converting them into less toxic metabolites like aminonitrotoluenes and glucosyl conjugates. imperial.ac.uk The toxicity of DNT isomers to plants varies, with EC50 values (the concentration that causes a 50% reduction in a measured effect, such as root growth) showing significant differences between isomers. imperial.ac.uk

The uptake of DNTs by plants is a key first step in phytoremediation. tandfonline.com Once inside the plant, these compounds can be transformed, sequestered in vacuoles, or incorporated into plant tissues like lignin. imperial.ac.uktandfonline.com Research has focused on enhancing the phytoremediation potential of plants by introducing genes from bacteria that encode for DNT-degrading enzymes. researchgate.netscispace.com For example, transgenic plants expressing bacterial nitroreductases or dioxygenases could more effectively detoxify these explosives. scispace.com

The presence of soil microorganisms can also play a crucial role. For instance, inoculating soil with a DNT-degrading Pseudomonas fluorescens strain significantly reduced the toxicity of 2,4-DNT to Arabidopsis thaliana. researchgate.net This highlights the potential of combining plant and microbial remediation approaches for more effective cleanup of DNT-contaminated sites.

Toxicological Research and Biological Interactions of 3,4 Dinitrotoluene

General DNT Toxicity and Health Effects

Dinitrotoluene (DNT) isomers are recognized for their toxic effects on various biological systems. The primary targets of DNT toxicity include the hematopoietic, nervous, and reproductive systems, as well as the liver. cdc.govcswab.orgregulations.gov

Animal studies involving rats, mice, and dogs have been crucial in identifying the adverse health effects associated with different dinitrotoluene isomers. epa.gov These studies have consistently shown that the blood is a primary target of DNT toxicity. cdc.gov

Exposure to DNT isomers has been demonstrated to cause a range of adverse effects in animal models. epa.gov

Blood: Hematological effects are among the most sensitive indicators of DNT toxicity. cdc.gov Observed effects across various species include methemoglobinemia (a condition reducing the blood's oxygen-carrying capacity), anemia, cyanosis (bluish discoloration of the skin), reticulocytosis (an increase in immature red blood cells), and the presence of Heinz bodies in red blood cells. cswab.orgregulations.gov Compensatory responses such as extramedullary hematopoiesis (blood cell production outside the bone marrow), particularly in the spleen, are also noted. nih.gov

Nervous System: The nervous system is another sensitive target for DNT-induced toxicity. cdc.gov Clinical signs reported in laboratory animals include ataxia (loss of coordination), tremors, muscular weakness, convulsions, and paralysis, particularly in the hind limbs of dogs. cdc.govcswab.org

Liver: The liver is a significant target organ for DNT toxicity. researchgate.net Effects observed in animal studies include increased liver weight, hepatocellular changes, and the development of liver nodules and hepatocellular carcinomas, especially with chronic exposure to isomers like 2,4-DNT and 2,6-DNT. regulations.govepa.gov

Kidney: Adverse renal effects have been documented in animal studies with 2,4- and 2,6-DNT. epa.gov Furthermore, studies have linked DNT exposure to renal tumors in mice. researchgate.netmdpi.com

While much of the research focuses on the more common 2,4- and 2,6-isomers, specific studies have identified distinct toxicological properties of 3,4-Dinitrotoluene.

In a comparative study where male Sprague-Dawley rats were administered various DNT isomers for 14 days, exposure to 3,4-DNT was specifically shown to cause an increase in liver mass. nih.govebi.ac.uk This effect was also noted for the 2,3-DNT isomer in the same study. nih.govebi.ac.uk

The nervous system is a target of 3,4-DNT. cdc.gov Neurotoxic effects have been noted in animal studies following exposure to 3,4-DNT. cdc.govnih.govebi.ac.uk These effects are part of a broader pattern of neurotoxicity observed with other isomers, including 2,4-DNT and 3,5-DNT. nih.govebi.ac.uk

The six isomers of dinitrotoluene exhibit different toxicological profiles. While all can induce cyanosis and anemia, their effects on specific organs vary significantly. cswab.orgnih.govebi.ac.uk

The table below summarizes the comparative effects of DNT isomers based on the 14-day rat study. nih.gov

Effect2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
Cyanosis & Anemia YesYesYesYesYesYes
Increased Liver Mass YesNoNoNoYesNo
Hepatocellular Lesions NoYesNoYesNoNo
Increased Splenic Mass NoYesYesYesNoNo
Decreased Testes Mass NoYesNoYesNoYes
Neurotoxic Effects NoYesNoNoYesYes

Data sourced from a comparative study on male Sprague-Dawley rats. nih.gov

Specific Organ and Systemic Effects of 3,4-DNT
Increased Liver Mass

Carcinogenicity Assessments

The carcinogenic potential of dinitrotoluene (DNT) isomers, including 3,4-DNT, has been evaluated by various regulatory bodies and through numerous scientific studies. While much of the research has focused on the more common isomers like 2,4-DNT and 2,6-DNT, which are the main components of technical grade DNT (TDNT), the findings provide a broader understanding of the carcinogenic risks associated with this class of compounds.

Regulatory agencies have classified DNT isomers based on the available evidence of their carcinogenicity. It is important to note that specific classifications for 3,4-DNT are often lacking, and it is frequently considered within the broader context of DNT mixtures.

U.S. Environmental Protection Agency (EPA): The EPA has classified a mixture of 2,4-DNT and 2,6-DNT as a Group B2 carcinogen, indicating it is a probable human carcinogen. cdc.gov Both 3,4-DNT and technical-grade DNT are listed on the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) list of hazardous substances. cdc.gov

International Agency for Research on Cancer (IARC): IARC has classified 2,4-DNT and 2,6-DNT as Group 2B carcinogens, meaning they are "possibly carcinogenic to humans". cdc.govinchem.org 3,5-Dinitrotoluene is categorized as a Group 3 carcinogen, signifying it is "not classifiable as to its carcinogenicity to humans". cdc.govinchem.org There is no specific IARC classification for 3,4-DNT.

American Conference of Governmental Industrial Hygienists (ACGIH): The ACGIH has designated the mixture of 2,4-DNT and 2,6-DNT as an A3 carcinogen, which means it is a "confirmed animal carcinogen with unknown relevance to humans". cdc.gov

Regulatory Classification of Dinitrotoluene Isomers

Research has demonstrated that technical grade DNT is a potent hepatocarcinogen in male rats. nih.gov Studies have shown that TDNT can induce liver tumors in male rats at various doses and in female rats at higher doses. oecd.org While the focus has often been on the major isomers, the carcinogenic activity of DNT appears to be structure-dependent.

Studies have indicated that 2,6-DNT is a significant contributor to the hepatocarcinogenicity of TDNT. nih.gov In contrast, 2,4-DNT is considered a weak hepatocarcinogen. nih.gov Research on the initiating potential of various DNT isomers found that while TDNT and 2,6-DNT initiated hepatocytes in rats, other isomers, including 3,4-DNT, did not exhibit this potential under the same experimental conditions. nih.gov However, it is worth noting that some studies have observed increased liver mass following exposure to 3,4-DNT. researchgate.net

In addition to liver tumors, long-term feeding studies with 2,4-DNT have shown an increased incidence of subcutaneous fibromas in male rats and mammary gland fibroadenomas in females. cdc.govindustrialchemicals.gov.au

Classification by Regulatory Bodies (e.g., EPA, IARC, ACGIH)

Mutagenicity Studies

The mutagenic properties of dinitrotoluene isomers have been investigated in various assays. Technical grade DNT and its individual isomers have shown mutagenic activity in in vitro tests, particularly in bacterial assays like the Salmonella typhimurium reverse mutation assay. inchem.orgcdc.gov

However, the mutagenic response is often dependent on the presence of specific enzymes. For instance, DNT isomers showed no mutagenic response in a strain of Salmonella typhimurium that lacked nitroreductase activity. cdc.gov This suggests that metabolic activation, specifically the reduction of the nitro groups, is crucial for the mutagenic potential of these compounds.

In vivo studies have provided more varied results. One study assessing the genotoxicity of DNT isomers in rats found that 3,4-DNT did not induce DNA damage in liver cells or an increase in micronucleated reticulocytes in peripheral blood at the tested doses. researchgate.netunl.edu In contrast, 2,6-DNT was found to be genotoxic in the liver. researchgate.netunl.edu This supports the idea that the hepatocarcinogenicity of technical grade DNT is largely attributable to the 2,6-DNT isomer. researchgate.netunl.edu

A study on the metabolites of DNTs produced by Pseudomonas putida OU83 indicated that the biotransformation products of 2,4-DNT, 3,4-DNT, and 2,6-DNT showed increased mutagenicity in the presence of a rat liver mix, suggesting they are promutagens. researchgate.net

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of DNT have primarily focused on technical grade DNT and the 2,4- and 2,6-isomers. These studies have shown that exposure to TDNT and 2,6-DNT can lead to testicular atrophy and decreased spermatogenesis in male rats, mice, and dogs. cdc.gov In female mice, chronic exposure to TDNT resulted in nonfunctioning ovaries. cdc.gov

With regard to 3,4-DNT specifically, one study found no effects on the weight or histopathology of the testes or epididymides in rats. cdc.gov Another study noted that while exposure to 2,4-, 2,6-, and 3,5-DNT led to decreased testes mass and degenerative changes, such effects were not reported for 3,4-DNT under the same conditions. researchgate.net

Developmental toxicity studies have shown that administration of technical-grade DNT to pregnant rats during gestation did not produce teratogenic effects, even at dose levels that caused significant maternal and embryo/fetal toxicity. inchem.org

Mechanisms of Biological Activity

Microbial Transformation and Biotransformation Processes

The biological activity of this compound is significantly influenced by its transformation by microorganisms. The biotransformation of DNT isomers is a key process that can alter their toxicity and environmental fate.

Microbial transformation of DNT typically involves the reduction of one or both nitro groups to amino groups. nih.gov This process is often carried out by anaerobic bacteria. For instance, Lactococcus lactis subsp. lactis strain 27, isolated from earthworm intestines, has been shown to reduce this compound to its corresponding aminonitrotoluene. nih.gov This particular strain demonstrated a relatively rapid reduction of 3,4-DNT compared to other isomers. nih.gov The initial step in this reduction is the formation of hydroxylaminonitrotoluenes. nih.gov

Similarly, Pseudomonas putida OU83, a soil bacterium, can transform 3,4-DNT into 4-methyl-2-nitroaniline. researchgate.net The bioactivation of dinitrotoluene in rats is thought to involve oxidation of the methyl group, conjugation with glucuronic acid, and subsequent hydrolysis and nitroreduction by intestinal microflora. nih.gov This process forms an aminonitrobenzyl alcohol that can be reabsorbed. nih.gov

The rate and products of biotransformation can vary depending on the microbial species and environmental conditions. For example, under anaerobic conditions, a mixed culture was able to completely transform 2,4-DNT to 2,4-diaminotoluene, with 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene as intermediates. cdc.govcapes.gov.br

Microbial Transformation of this compound

Interaction with Biological Systems

This compound (3,4-DNT) is a synthetic compound that is not found naturally in the environment. epa.gov Its presence in ecosystems is primarily a result of industrial activities, where it is used as an intermediate in the production of dyes and explosives. nih.govsmolecule.com The compound can be absorbed into the body through inhalation, skin contact, and ingestion. ilo.org

Once absorbed, 3,4-DNT can have effects on the blood, leading to the formation of methemoglobin. ilo.orgchemicalbook.com This condition reduces the blood's ability to carry oxygen, which can result in symptoms like blue lips, fingernails, and skin, as well as headache, dizziness, and nausea. ilo.org The nervous system has also been identified as a target for toxicity induced by 3,4-DNT and other dinitrotoluene isomers. cdc.gov

The bioactivation of dinitrotoluenes is thought to involve the oxidation of the methyl group by cytochrome P450 enzymes, followed by conjugation with glucuronic acid and excretion in the bile. nih.gov Intestinal microflora can then hydrolyze the glucuronide and reduce one of the nitro groups, forming an aminonitrobenzyl alcohol that can be reabsorbed. nih.gov This metabolite can then be further metabolized by hepatic enzymes. nih.gov

Certain microorganisms have demonstrated the ability to transform 3,4-DNT into less harmful substances through biotransformation processes. smolecule.com For instance, anaerobic bacteria can effectively reduce its nitro groups under specific conditions. smolecule.com

Oxidative and Reductive Metabolism

The metabolism of 3,4-DNT involves both oxidative and reductive pathways, which are crucial in determining its biological activity and toxicity.

Role of Nitroreductases

Nitroreductases are a group of enzymes that catalyze the reduction of nitroaromatic compounds, such as 3,4-DNT. nih.govoup.com These enzymes are found in various bacteria and play a significant role in the detoxification or activation of these compounds. oup.com Bacterial nitroreductases are flavoenzymes that utilize NAD(P)H to reduce the nitro groups to hydroxylamino and/or amino derivatives. oup.com

For example, the enzyme PnrA from Pseudomonas putida has been shown to recognize 2,4-dinitrotoluene (B133949) as a substrate. nih.gov In Escherichia coli, the nitroreductases NfsA and NfsB are involved in the reductive pathway of 2,4-DNT. asm.org While members of the NfsB family can reduce both 2,4- and 2,6-DNT, NfsA members typically only convert 2,4-DNT. researchgate.net The purple phototrophic bacterium Rhodopseudomonas palustris also possesses nitroreductases, RPA1711 and RPA4285, which have shown activity with 2,4-DNT and 2,6-DNT. whiterose.ac.uk

Formation of Amino-Nitrotoluene Intermediates

The reduction of dinitrotoluenes by nitroreductases leads to the formation of amino-nitrotoluene intermediates. For instance, the metabolism of 2,4-DNT can produce 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.govresearchgate.net These intermediates can be further metabolized.

In a study involving the fungus Phanerochaete chrysosporium, the degradation of 2,4-DNT involved an initial reduction to 2-amino-4-nitrotoluene. cofferxm.com Similarly, in the model plant Arabidopsis thaliana, the major metabolites of dinitrotoluene isomers were found to be aminonitrotoluenes. imperial.ac.uk The biotransformation of 2,4-DNT under anaerobic conditions has also been shown to form 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene as intermediates before complete transformation to 2,4-diaminotoluene. cdc.gov

The process of enterohepatic circulation is significant in the metabolism of dinitrotoluenes. The glucuronide conjugate excreted in the bile can be hydrolyzed by intestinal microflora, and the subsequent reduction by nitroreductases forms the corresponding aminonitrobenzyl alcohol. cdc.gov

Ecotoxicity to Aquatic Organisms

This compound is recognized as being very toxic to aquatic organisms. ilo.org Studies have been conducted to determine its effects on various aquatic species.

The following table summarizes the acute toxicity of 3,4-DNT to two aquatic species:

SpeciesEndpointDurationConcentration (µg/L)
Pimephales promelas (Fathead Minnow)LC5096 hours1,500
Daphnia magna (Water Flea)EC50 (immobilization)48 hours3,100

Data sourced from a reliable study on the ecotoxicity of 3,4-DNT. env.go.jp

The potential for bioaccumulation of dinitrotoluenes in aquatic organisms is considered to be low. cdc.gov Measured bioconcentration factors (BCFs) for 3,4-DNT in carp (B13450389) were found to be less than 2.7, which suggests a low potential for bioconcentration. chemicalbook.comcdc.gov This is supported by the relatively low log octanol-water partition coefficients (log Kow) of dinitrotoluene isomers. cdc.gov

Analytical Methodologies for 3,4 Dinitrotoluene in Environmental and Biological Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 3,4-DNT. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with a range of detectors to achieve the necessary sensitivity and selectivity. epa.govepa.gov The choice between GC and HPLC often depends on the sample matrix, the required detection limits, and the potential for thermal degradation of the analyte, although some nitroaromatic compounds can be analyzed by either method. iarc.fr

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like 3,4-DNT. Its application is prevalent in the analysis of environmental samples for explosives and related compounds. oup.comepa.gov The use of capillary columns, particularly those made of fused silica (B1680970), has been instrumental in achieving high-resolution separations of explosive mixtures, including various DNT isomers at low picogram levels. nih.gov

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, such as those containing nitro groups, making it particularly suitable for the analysis of 3,4-DNT. epa.govmdpi.com GC-ECD methods have been developed for the determination of DNTs in drinking water, achieving low detection limits. cdc.gov For instance, EPA Method 8095 utilizes a capillary-column GC with an ECD to analyze for explosives like 2,4- and 2,6-DNT in water and soil. epa.gov The response of the ECD is dependent on the number of nitro groups, with a greater response for compounds with more nitro groups. epa.gov This technique has been successfully applied to determine various explosives in water and soil extracts. epa.gov

Table 1: GC-ECD Method Parameters for Explosives Analysis

Parameter Value/Description
Method EPA SW-846 Method 8095
Detector Electron Capture Detector (ECD)
Application Analysis of explosives in water and soil
Detection Range Capable of detecting target compounds from 0.003 to 0.5 µg/L
Quantitative Range 0.03 to 5 µg/L

This table summarizes key parameters of the GC-ECD method as described in EPA Method 8095 for the analysis of explosive compounds. epa.gov

The Flame Ionization Detector (FID) is another common detector used in gas chromatography. While generally less sensitive to nitroaromatics than the ECD, it is a robust and widely applicable detector. epa.govepa.gov GC-FID has been compared with GC-MS for the quantitative analysis of nitrotoluene isomers. icm.edu.plbibliotekanauki.plresearchgate.net For GC-FID, linear calibration curves have been obtained over a concentration range of 0.5 to 10 mg/ml for mononitrotoluenes. icm.edu.plbibliotekanauki.plresearchgate.net The method's applicability extends to the determination of small concentrations of one isomer in the presence of a large excess of others. icm.edu.plbibliotekanauki.pl

Mass Spectrometry (MS), particularly when used in tandem (MS/MS), offers superior selectivity and sensitivity for the analysis of 3,4-DNT, especially in complex matrices. nih.gov GC-MS methods can differentiate target compounds from interfering and co-eluting substances, thereby reducing background noise. nih.gov The use of an ion trap mass spectrometer allows for the isolation and further fragmentation of characteristic ions, which enhances the specificity of the analysis. nih.gov EPA Method 529, for example, employs solid-phase extraction followed by capillary column GC-MS for the detection of 2,4- and 2,6-DNT in drinking water. epa.gov

GC-MS/MS, particularly with positive chemical ionization (PCI), has been shown to offer improved selectivity and sensitivity for complex samples compared to GC-MS with electron ionization (EI). nih.gov In one study, 3,4-dinitrotoluene was used as an internal standard to determine the limits of detection (LOD) for various explosive compounds using different GC-MS techniques. nih.gov Recent advancements have focused on developing methods to detect explosives at femtogram levels using GC-MS/MS, demonstrating the high sensitivity of this technique. mdpi.com

Table 2: Comparative Limits of Detection (LOD) for Explosives using GC-MS Techniques

Technique LOD Range (pg)
GC/EI/MS 3.6 - 2230
GC/PCI/MS 0.4 - 19.0
GC/PCI/MS/MS 0.5 - 41.4

This table presents the range of Limits of Detection (LOD) for various explosive compounds (using this compound as an internal standard) as determined by different Gas Chromatography-Mass Spectrometry configurations. nih.gov

Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and determination of a wide range of compounds, including explosives like 3,4-DNT. epa.govepa.gov It is particularly advantageous for analyzing thermally sensitive compounds that may degrade during GC analysis. iarc.fr Reversed-phase HPLC is often used, allowing for the direct analysis of aqueous samples such as wastewater. epa.govcdc.gov

The Ultraviolet (UV) detector is commonly used in conjunction with HPLC for the analysis of nitroaromatic compounds, which typically exhibit strong UV absorbance. iarc.fr EPA SW-846 Method 8330A, for instance, employs HPLC with a dual-wavelength UV detector for the detection of explosive residues, including 2,4- and 2,6-DNT, in water, soil, or sediment at parts-per-billion (ppb) levels. epa.gov While effective, HPLC-UV may be less selective than MS detection when dealing with highly contaminated samples containing numerous interfering compounds. cdc.gov Nevertheless, it remains a standard and widely used method for routine analysis. s4science.at

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,4-Dinitrotoluene (B133949)
2,6-Dinitrotoluene (B127279)
Dinitrotoluene
Mononitrotoluenes
This compound
2,4- and 2,6-DNT
2,4- and 2,6-dinitrotoluenes
3,4-DNT
DNTs
2,4-DNT
2,6-DNT
This compound (DNT)
This compound (3,4-DNT)
3-nitrotoluene
2-nitrotoluene
4-nitrotoluene
mononitrotoluene
3-NT
MNT
MNTs
2-Am-DNT
4-Am-DNT
3,5-DNA
1,3-DNB
RDX
NB
NG
2-NT
4-NT
PETN
2,4,6-TNT
1,3-dinitrobenzene (B52904)
2- and 4-ADNT
2-ADNT
4-ADNT
Nitrobenzene
HMX
1,3,5-Trinitrobenzene
Tetryl
2-Amino-4,6-Dinitrotoluene
4-Amino-2,6-Dinitrotoluene
2-Methylphenol
3-Methylphenol
4-Methylphenol
Hexachloroethane
Hexachlorobutadiene
2,4,6-Trichlorophenol
2,4,5-Trichlorophenol
Hexachlorobenzene
Pentachlorophenol
Pyridine
1,4-Dichlorobenzene
DNAN
NTO
NQ
2,4-dinitroanisole
3-nitro-1,2,4-triazol-5-one
1-nitroguanidine
TNT
4-ADNT, 2-ADNT, 2,4-DNT, and 2,6-DNT
TATP
4-A-2,6-DNT
2-A-4,6-DNT
TNB
TETRYL
1,2-dinitrobenzene
3,5-DNT
Trinitrotoluene
cresols
mononitrobenzene
ortho-, meta-, and para-, mononitrotoluenes
ethylene glycol
acetonitrile (B52724)
isoamyl acetate
methanol (B129727)
n-Hexane
ethyl acetate
formic acid
ammonium acetate
sodium chloride
Electrochemical Detection (EC)

Electrochemical methods offer a sensitive and often portable means of detecting nitroaromatic compounds like 3,4-DNT, which are electrochemically active due to the presence of reducible nitro groups. mdpi.com These techniques are based on measuring the changes in electrical properties of a sensor when it interacts with the target analyte.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (HPLC-EC) has proven effective for analyzing trace levels of dinitrotoluenes and their metabolites in biological and environmental samples. cdc.gov This method can be more effective than HPLC with UV detection for trace amounts, with detection limits reported in the range of 1 to 40 pg/L. cdc.gov The choice of electrode material is critical for the sensitivity and selectivity of the detection. Modified electrodes, such as those incorporating iron nanoparticles on a glassy carbon electrode, have been shown to enhance the reduction current of dinitrotoluenes, indicating their potential for improved determination of these compounds. nih.gov

Another approach involves the use of screen-printed carbon electrodes (SPCEs), which have been investigated for the detection of 2,6-DNT in various matrices, including potable water and saliva. cdc.gov This suggests the potential applicability of SPCEs for other DNT isomers like 3,4-DNT in occupational and environmental settings. cdc.gov Furthermore, boron-doped diamond electrodes have demonstrated high stability and the ability to discriminate trinitrotoluene (TNT) from dinitrotoluene, showcasing the potential for developing selective electrochemical sensors. researchgate.net

Electrochemical impedance spectroscopy (EIS) is another powerful technique. A sensor based on a molecularly imprinted polymer (MIP) has been developed for the detection of 5-chloro-2,4-dinitrotoluene, a structurally similar compound. ias.ac.in This sensor demonstrated a linear response over a wide concentration range, suggesting that a similar MIP-based EIS approach could be tailored for the selective detection of 3,4-DNT. ias.ac.in

Electrochemical Technique Key Features Reported Analytes Reference
HPLC with Electrochemical Detection (HPLC-EC)High sensitivity for trace compounds.Dinitrotoluenes and metabolites cdc.gov
Modified Glassy Carbon ElectrodeEnhanced reduction current.2,4-Dinitrotoluene nih.gov
Screen-Printed Carbon Electrodes (SPCEs)Potential for use in occupational settings.2,6-Dinitrotoluene cdc.gov
Boron-Doped Diamond ElectrodeHigh stability and selectivity.Trinitrotoluene (TNT) researchgate.net
Electrochemical Impedance Spectroscopy (EIS) with MIPHigh selectivity and wide concentration range.5-Chloro-2,4-dinitrotoluene ias.ac.in

Spectroscopic Techniques

Spectroscopic methods are widely used for the identification and characterization of 3,4-DNT by analyzing its interaction with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 3,4-DNT exhibits characteristic peaks that correspond to its specific chemical structure, allowing for its identification. smolecule.comresearchgate.net The technique has been used to characterize the interaction between 2,4-dinitrotoluene and iron(II) ions. nih.gov FT-IR has also been employed in combination with gas chromatography (GC) for the analysis of DNT isomers. epa.govepa.gov Furthermore, FT-IR spectroscopy has been used to characterize molecularly imprinted polymers developed for the detection of related nitroaromatic compounds. ias.ac.in

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary vibrational information to FT-IR. The FT-Raman spectrum of 3,4-DNT has been recorded and analyzed, offering another method for its structural characterization. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can detect trace amounts of analytes, including explosive vapors. rsc.org By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude. eigenvector.com SERS has been successfully used to detect 2,4-DNT vapor at concentrations as low as 5 parts per billion (ppb). epa.gov This makes it a promising technique for applications such as landmine detection, where 2,4-DNT can be a marker. uri.edu

The development of SERS substrates is an active area of research. Silver nanocubes have been shown to be highly sensitive substrates for detecting explosives like 2,4-DNT down to the femtomolar concentration range. rsc.orgrsc.org Other approaches include the use of gravure-printed flexible SERS substrates and free-surface microfluidic streams containing nanoparticle aggregates, which have demonstrated the ability to detect DNT vapor at ppb levels. eigenvector.comresearchgate.net

SERS Substrate/Technique Target Analyte Key Finding Reference
Silver Nanocubes2,4-Dinitrotoluene (DNT)Detection at femtomolar concentrations. rsc.orgrsc.org
Roughened Gold2,4-Dinitrotoluene (DNT) vaporDetection at ≤5 ppb. epa.gov
Free-surface Microfluidic Stream2,4-Dinitrotoluene (DNT) vaporReproducible detection at 1 ppb. eigenvector.com
Gravure Printed Flexible Substrate2,4-Dinitrotoluene (DNT) vaporEnhanced Raman signal intensity. researchgate.net

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. 3,4-DNT exhibits a maximum absorption at 219 nm in a 5% alcohol solution. nih.gov While UV-Vis spectroscopy can be used for the quantitative analysis of dinitrotoluenes, its selectivity can be limited in complex mixtures. nih.gov To overcome this, UV-Vis spectroscopy has been combined with chemometric methods like partial least squares (PLS) for the simultaneous determination of multiple DNT isomers in environmental water samples without prior separation. bvsalud.org This approach has shown high accuracy and has been validated against standard methods like HPLC. bvsalud.org UV-Vis spectroscopy has also been utilized in binding assays for molecularly imprinted polymers designed for related nitroaromatic compounds. ias.ac.in

Surface-Enhanced Raman Spectroscopy (SERS) for Vapor Detection

Other Detection and Characterization Methods

Besides the aforementioned techniques, other methods have been employed for the analysis of dinitrotoluenes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the detection of DNT isomers. epa.govepa.gov GC can be coupled with various detectors, including mass spectrometry (MS), which provides detailed structural information. smolecule.com HPLC is often used with UV detection for the analysis of explosives in different matrices. epa.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of organic compounds, and NMR spectral data for 3,4-DNT are available. smolecule.com Thin-layer chromatography (TLC) has also been used for the identification of nitroaromatic compounds. cdc.govnih.gov

Negative Ion Mobility Spectrometry

Negative ion mobility spectrometry (IMS) is a highly sensitive and selective technique utilized for the trace detection of explosive vapors, including dinitrotoluene isomers. epa.gov This method separates gas-phase ions based on their mobility through a drift tube under the influence of an electric field. mdpi.com For nitroaromatic compounds like 3,4-DNT, negative ion mode is particularly effective. mdpi.com

In IMS, sample molecules are ionized, often through atmospheric pressure chemical ionization (APCI), and the resulting ions are gated into a drift region. mdpi.com The time it takes for the ions to traverse the drift tube to the detector is a function of their size, shape, and charge, allowing for their identification. The use of a chemical dopant, such as hexachloroethane, can enhance the sensitivity of IMS for explosive detection. mdpi.com

Recent studies have demonstrated the capability of IMS for the analysis of 3,4-DNT. For instance, laser desorption-ion mobility spectrometry (LD-IMS) has been employed for the direct detection of 3,4-DNT on various real-world surfaces. mdpi.com One study reported a standard deviation percentage of 0.289% for 3,4-DNT, indicating good reproducibility. mdpi.com However, it's important to note that the limits of detection can vary depending on the surface material. mdpi.com For example, on surfaces like aluminum, stainless steel, and glass, the limit of detection for 3,4-DNT was found to be 80 ng/mm², while on drywall, it increased to 200 ng/mm². mdpi.com

It is also crucial to be aware of potential interferences. Research has shown that organic acids present in fruits can produce signals in IMS that may be misidentified as explosive compounds, including 2,4-dinitrotoluene, which has a similar structure to 3,4-DNT.

Table 1: Performance of Negative Ion Mobility Spectrometry for 3,4-DNT Detection

ParameterValueSource
Reproducibility (Standard Deviation %)0.289% mdpi.com
Limit of Detection (on aluminum, steel, glass)80 ng/mm² mdpi.com
Limit of Detection (on drywall)200 ng/mm² mdpi.com

Cross-Reactive Optical Microsensors for Water Vapor Detection

Cross-reactive optical microsensors offer a rapid and sensitive approach for detecting low concentrations of explosive-like vapors, including dinitrotoluenes. cdc.govacs.orgresearchgate.net These sensors typically consist of an array of porous silica microspheres that have been impregnated with an environmentally sensitive fluorescent dye. acs.orgresearchgate.net When exposed to nitroaromatic compound vapors, interactions between the analyte and the dye lead to changes in fluorescence, which can be monitored in real-time. acs.orgresearchgate.net

The high surface area and specific surface functionality of the porous silica enhance the adsorption and interaction with the analyte molecules. acs.orgresearchgate.net This allows for very fast response times, often in the sub-second range. acs.orgresearchgate.net By using a large number of identical microsensors in an array, the signal can be averaged, which significantly improves the signal-to-noise ratio and lowers the detection limits. acs.orgresearchgate.net

While much of the published research focuses on 2,4-DNT, the principle is applicable to other isomers like 3,4-DNT. For dinitrotoluenes in general, these sensors have demonstrated the ability to detect concentrations in the low parts-per-billion (ppb) range in air. epa.gov Specifically, a detection level of 23 ppb for DNT in water vapor has been reported. epa.govcdc.gov The response profiles of these sensors can be independent of analyte concentration and exposure time, which simplifies quantification. acs.orgresearchgate.net

Receptor-Based Electrochemical Detection

Receptor-based electrochemical sensors represent a promising and highly selective method for the detection of dinitrotoluene isomers. acs.orgnih.gov This technique involves modifying an electrode surface with specific receptor molecules that are designed to bind to the target analyte, in this case, 3,4-DNT or its common analogue, 2,4-DNT. acs.orgnih.gov

One approach involves the use of three-dimensionally ordered macroporous (3DOM) carbon electrodes. acs.orgnih.gov The surface of the carbon is functionalized to create a receptor that can selectively bind to dinitrotoluene. acs.orgnih.gov This functionalization can be achieved by first attaching nitrophenyl groups via electrochemical reduction of 4-nitrobenzenediazonium (B87018) ions, followed by reduction to aminophenyl groups. acs.orgnih.gov These groups are then further reacted to create a receptor structure, for example, containing urea (B33335) groups. acs.orgnih.govacs.org

The binding of the dinitrotoluene molecule to the receptor can be detected using electrochemical techniques such as square wave voltammetry. acs.orgnih.gov This method is effective in minimizing background currents, thereby improving the detection limit. acs.orgnih.gov For 2,4-DNT, a detection limit of 10 μM has been achieved using this method, and the sensor showed good selectivity even in the presence of interfering compounds like nitrobenzene. acs.orgnih.gov While this specific study focused on 2,4-DNT, the receptor-based approach can be tailored for the detection of other isomers, including 3,4-DNT.

More recent developments have explored the use of gold and pencil electrodes for the electrochemical detection of dinitrotoluene. acs.org Using a gold electrode, a limit of detection (LOD) of 0.158 ppm (0.87 μM) was achieved for 2,4-DNT. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunological technique that can be adapted for the detection of small molecules like dinitrotoluenes in biological and environmental samples. nih.govnih.govimmunology.org The assay relies on the specific binding of an antibody to its target antigen. immunology.orgyoutube.com

In the context of 3,4-DNT, a competitive ELISA format is typically employed. researchgate.net This involves the production of monoclonal or polyclonal antibodies that are specific to the dinitrotoluene molecule. nih.govresearchgate.net In a competitive assay, a known amount of enzyme-labeled DNT competes with the DNT in the sample for binding to a limited number of antibody binding sites, which are typically immobilized on a microplate. researchgate.net The amount of enzyme activity is inversely proportional to the concentration of DNT in the sample.

Research has been conducted to develop antibodies with high affinity and specificity for dinitrotoluenes. nih.govresearchgate.net While cross-reactivity with other nitroaromatic compounds can occur, it is often at significantly lower levels. nih.gov For example, in an ELISA developed for 1,3-dinitrobenzene, 2,4-dinitrotoluene showed some cross-reactivity, but other metabolites did not significantly interfere. nih.gov A study on a monoclonal antibody against 2,4-DNT reported a high affinity constant of 3.6 x 10⁻⁶ mol L⁻¹ and a limit of detection of approximately 5 ng/mL using an indirect competitive ELISA. researchgate.net

Table 2: Characteristics of an ELISA for 2,4-DNT

ParameterValueSource
Antibody TypeMonoclonal (DNPh-mAb2) researchgate.net
Affinity Constant (K)3.6 x 10⁻⁶ mol L⁻¹ researchgate.net
Limit of Detection (LOD)~5 ng/mL researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial steps for the accurate analysis of 3,4-DNT in complex matrices such as water and soil. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

Continuous Countercurrent Liquid-Liquid Extraction

Continuous countercurrent liquid-liquid extraction is a powerful technique for extracting dinitrotoluenes from aqueous samples, particularly from large volumes of surface water. epa.govcdc.gov This method involves the continuous flow of the aqueous sample and an immiscible organic solvent in opposite directions. learnche.org The repeated contact between the two phases allows for the efficient transfer of the dinitrotoluene from the water to the organic solvent. learnche.org

A significant advantage of this technique is its ability to handle large and even unfiltered water samples, making it suitable for environmental monitoring. cdc.gov Fresh water is often used as the solvent, entering in a counter-current to the DNT-containing stream. chalmers.se Dichloromethane has also been commonly used as an extraction solvent for dinitrotoluenes from water. cdc.gov

Pressurized Fluid Extraction

Pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), is a rapid and efficient method for extracting analytes from solid samples like soil. oup.communi.cz This technique utilizes conventional solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces the extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. oup.com

In a typical PFE procedure for explosives in soil, a mixture of solvents such as methanol and acetonitrile is used at a high pressure (e.g., 1500 psi) and temperature (e.g., 100°C). oup.com This method has been successfully applied to the extraction of several explosive compounds, including 2,4-dinitrotoluene, from fortified soil samples. oup.com Average recoveries for dinitrotoluene have been reported in the range of 67% to 110% from freshly spiked soils. oup.com The extracts can then be analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). oup.com One study found that pressurized solvent extraction yielded the best results (58% recovery) compared to other techniques for a mixture of nitroaromatic compounds from soil. muni.cz

Table 3: Recovery Rates for Dinitrotoluene using Pressurized Fluid Extraction from Soil

Sample ConditionAverage Recovery RangeSource
Freshly Fortified Soil67% - 110% oup.com
Aged Soil (1 day to 6 months)41% - 81% oup.com

Sonic Extraction-Liquid Chromatographic Method

The sonic extraction-liquid chromatographic method is a significant technique for the analysis of dinitrotoluene isomers in solid matrices, particularly soil. epa.govcdc.gov This approach combines ultrasonic energy for the efficient extraction of analytes from the sample matrix with the high-resolution separation capabilities of liquid chromatography (LC) for quantification. cdc.govoup.com The U.S. Environmental Protection Agency (EPA) has noted its use for detecting 2,4-DNT in soils, and the principles are applicable to other isomers like 3,4-DNT. epa.gov

The general procedure, as outlined in methods like EPA SW-846 Method 8330, involves the extraction of analytes from a soil sample using a solvent, typically acetonitrile, in an ultrasonic bath. clu-in.orgcswab.org This is followed by analysis of the extract using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. clu-in.orgmuni.cz

A collaborative study was conducted to establish the field performance of a sonic extraction-LC method for several explosive compounds, including the major isomer 2,4-DNT, in soil. oup.com The study involved eight laboratories analyzing both field-contaminated and spiked standard soils, providing robust data on the method's accuracy and precision. oup.com The results demonstrate the method's effectiveness for a range of concentrations, from detection limits around 1 µg/g to nearly 1000 µg/g. oup.com

Table 1: Performance of Sonic Extraction-LC Method for 2,4-DNT in Soil

Soil TypeAnalyteMean Concentration (µg/g)Repeatability (RSDr, %)Reproducibility (RSDR, %)Reference
Spiked Standard Soil2,4-DNT4.136.110.4 oup.com
Field-Contaminated Soil A2,4-DNT14.06.413.6 oup.com
Field-Contaminated Soil B2,4-DNT2.5313.425.3 oup.com
Field-Contaminated Soil C2,4-DNT1204.810.3 oup.com

Data derived from a collaborative study on munitions residues in soil, illustrating typical method performance for a DNT isomer. oup.com

Freeze-Drying and Solid-Phase Extraction

For trace-level detection of nitroaromatic compounds like 3,4-DNT in complex matrices, sample preparation techniques such as freeze-drying (lyophilization) and solid-phase extraction (SPE) are employed to enhance sensitivity and remove interfering substances. mdpi.comnih.gov These methods are particularly valuable when analyte concentrations are below the typical detection limits of direct extraction methods. mdpi.com

Freeze-drying involves removing water from a sample by sublimation under vacuum, which can concentrate non-volatile analytes and prepare the sample for more efficient solvent extraction. cswab.orgmdpi.com SPE is a technique used to isolate and pre-concentrate analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent material. petro-online.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the desired analyte with a small volume of solvent. petro-online.com

Research on the analysis of explosives in marine sediment and biota has demonstrated the power of combining these techniques. mdpi.comnih.gov For samples with explosive concentrations below 10 ng/g, techniques including freeze-drying and SPE can enable the detection of picogram amounts. mdpi.com In one study, freeze-drying mussel tissue samples prior to processing reduced detection limits by a factor of 100. mdpi.com When freeze-drying was used in combination with SPE, the detection limits were lowered by a factor of 1000. mdpi.com This combined approach allows for the reliable analysis of large sets of diverse samples, achieving some of the lowest detection limits published to date. mdpi.comnih.gov

Table 2: Enhancement of Detection Limits using Freeze-Drying and SPE

Preparation MethodSample MatrixImprovement Factor in Detection LimitReference
Freeze-DryingMussel Tissue100x Lower mdpi.com
Freeze-Drying and Solid-Phase ExtractionMussel Tissue1000x Lower mdpi.com

Data based on a study of analytical methods for explosives in marine biota. mdpi.com

Analytical Method Limitations and Future Development for 3,4-DNT

A significant limitation in the analysis of this compound is the lack of analytical methods officially approved by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.govepa.gov While established methods such as EPA SW-846 Method 8330B exist for certain explosive residues, they are typically validated and approved for the most common DNT isomers, namely 2,4-DNT and 2,6-DNT. epa.govepa.govclu-in.org

The EPA has explicitly stated that there are currently no EPA-approved analytical methods for the other four, less common isomers: 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT. epa.govepa.gov This represents a critical gap, as technical grade DNT is a mixture that can contain these minor isomers. oecd.org For instance, one analysis of technical grade DNT reported a composition that included 2.4% 3,4-DNT. oecd.org The absence of standardized, approved methods for these isomers complicates regulatory monitoring and risk assessment at sites contaminated with DNT mixtures. epa.gov

Future development should focus on the validation and approval of robust analytical methods capable of accurately and reliably quantifying all six DNT isomers, including 3,4-DNT, in relevant environmental matrices. This would likely involve adapting and extending existing protocols, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) based methods, and conducting the rigorous inter-laboratory studies required for regulatory acceptance. epa.govoup.com Achieving this would ensure a more comprehensive understanding of DNT contamination and support more accurate human health and environmental risk assessments.

Remediation Strategies for 3,4 Dinitrotoluene Contamination

Biological Remediation Approaches

Biological remediation harnesses the metabolic potential of microorganisms to break down, transform, or mineralize contaminants like 3,4-dinitrotoluene (3,4-DNT) into less harmful substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. mdpi.com

Bioremediation (including Natural Attenuation)

Bioremediation of dinitrotoluene (DNT) isomers, including 3,4-DNT, can occur through the metabolic activities of indigenous microorganisms or through the introduction of specific microbial cultures. epa.govepa.gov Natural attenuation, a passive form of bioremediation, relies on the innate ability of the environment's microbial population to degrade contaminants without human intervention. cswab.org Studies have suggested that bioremediation, including natural attenuation, can be an effective treatment option for DNT-contaminated groundwater. epa.gov The success of bioremediation is dependent on several factors, including the presence of appropriate microorganisms, suitable environmental conditions (e.g., pH, temperature, and moisture), and the availability of necessary nutrients. cswab.org

Table 1: Factors Influencing DNT Bioremediation

FactorOptimal Condition/ConsiderationSource
Oxygen Aerobic conditions (O2 > 1 mg/L) are generally required for mineralization. cswab.org
pH Between 6.5 and 8.5. cswab.org
Moisture Adequate and stable moisture levels are necessary. cswab.org
Nutrients Sufficient macronutrients like phosphate (B84403) and sulfate (B86663) are needed. cswab.org
Microbial Biomass An appropriate bacterial biomass capable of DNT degradation must be present. cswab.org

Both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions can facilitate the biodegradation of DNT isomers. epa.gov Under aerobic conditions, some bacteria can utilize DNT as a sole source of carbon and nitrogen, leading to its complete mineralization. cswab.org The initial steps in the aerobic degradation of 2,4-DNT often involve the oxidative removal of the nitro groups. cdc.gov

Anaerobic treatment typically involves the reductive transformation of DNT. In this process, the nitro groups are reduced to amino groups, forming various aminonitrotoluenes and diaminotoluenes. cdc.gov For instance, under anaerobic conditions, 2,4-DNT can be transformed into intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.gov While anaerobic reduction can be a rapid initial step, subsequent aerobic treatment is often necessary to achieve complete mineralization of the resulting aromatic amines. cdc.gov Sequential anaerobic/aerobic treatment systems have demonstrated high removal efficiencies for DNT in wastewater. epa.gov

A study on the anaerobic biotransformation of 2,4-DNT in a continuous flow laboratory fermentor showed complete transformation to 2,4-diaminotoluene. cdc.gov The addition of a readily degradable carbon source like ethanol (B145695) can enhance the rate of anaerobic DNT biotransformation by supporting the growth of anaerobic bacteria. cdc.gov

Immobilizing microorganisms on a solid support material within a biological filter offers a stable and efficient method for treating DNT-contaminated water. This technique has been successfully used for the removal of toxic and recalcitrant substances, including 2,4-dinitrotoluene (B133949). cityu.edu.hk The immobilization protects the microorganisms from toxic shocks and high contaminant concentrations, allowing for a more robust and continuous treatment process. An immobilized microbial process, which included an anaerobic and biological aerated filter (I-AF-BAF) system, was successful in degrading TNT in an aqueous solution, with the main anaerobic degradation products identified. mdpi.com

Composting is an ex-situ bioremediation technique that has proven effective for treating soils contaminated with explosives, including DNT. nih.govresearchgate.net The process involves mixing the contaminated soil with organic amendments such as manure, wood chips, and agricultural wastes. nih.govclu-in.org This mixture creates an environment conducive to the growth of thermophilic microorganisms that can co-metabolically degrade the contaminants. clu-in.org

The key parameters controlled during composting are moisture, temperature, oxygen levels, and the carbon-to-nitrogen ratio to optimize microbial activity. wbdg.org Composting has been selected as a full-scale remedial action at several sites for soils contaminated with explosives. researchgate.net A study at the Umatilla Army Depot Activity demonstrated that composting could successfully treat soil contaminated with high concentrations of TNT and RDX, with treatment times for a batch of soil being around 10-12 days. nih.gov While this study focused on other explosives, the principles are applicable to DNT, which is often a co-contaminant. nih.gov

Soil slurry reactors, also known as bioslurry reactors, are an ex-situ bioremediation technology that involves mixing contaminated soil with water to form a slurry. researchgate.net This slurry is then treated in a reactor where conditions are optimized for microbial degradation of the contaminants. cswab.org This method allows for better control of environmental parameters and enhanced contact between the microorganisms and the contaminants.

Pilot-scale studies have demonstrated the effectiveness of soil slurry reactors for treating soils highly contaminated with 2,4-DNT and 2,6-DNT. cswab.orgresearchgate.net In these studies, DNT-degrading bacteria were often added (bioaugmentation) to enhance the degradation rates. researchgate.net Research has shown that over 99% of the initial DNT in soil can be removed within a few days of incubation in a slurry reactor. cdc.gov The degradation of DNT in these reactors is often accompanied by the release of nitrite (B80452), which can be monitored to track the progress of bioremediation. cdc.govresearchgate.net

Table 2: Performance of Soil Slurry Reactors for DNT Degradation

ContaminantInitial ConcentrationTreatment TimeRemoval EfficiencySource
2,4-DNT11 g/kgNot specified>99% in 2-3 days cswab.orgcdc.gov
2,6-DNT0.2 g/kgNot specified>99% in 2-3 days cswab.orgcdc.gov
2,4-DNTup to 2.0 g/LNot specifiedDegradation rate of 0.9–1.4 g/L/d at >0.9 g/L cswab.org

Genetic engineering offers the potential to enhance the bioremediation of DNT by creating microorganisms with improved degradation capabilities. banglajol.info This can involve transferring genes that encode for specific DNT-degrading enzymes into robust, environmentally-adapted bacteria. unl.edu

For example, the genes for 2,4-DNT degradation from Burkholderia sp. strain DNT have been successfully transferred into Pseudomonas fluorescens, a common soil bacterium. asm.org The resulting genetically modified strain was able to use 2,4-DNT as a sole source of carbon, nitrogen, and energy and could degrade the compound at lower temperatures than the original strain. asm.org Furthermore, the presence of this engineered bacterium in contaminated soil significantly reduced the toxicity of 2,4-DNT to plants. asm.org

Similarly, the nitrogen-fixing soil bacterium Sinorhizobium meliloti has been genetically modified to degrade 2,4-DNT. unl.edu The modified strain showed a significantly enhanced ability to remediate DNT-contaminated soil in the presence of alfalfa plants. unl.edu Recent advancements have also focused on developing genetically modified plants, or "dinitrotoluene scavengers," that can completely degrade 2,4-DNT. nih.gov These engineered plants have shown the ability to take up and break down 2,4-DNT into harmless substances that can then be used in the plant's metabolic cycles. nih.gov

Table 3: Examples of Genetically Modified Organisms for DNT Degradation

OrganismGenetic ModificationOutcomeSource
Pseudomonas fluorescensTransfer of pJS1 megaplasmid with dnt genes from Burkholderia sp. strain DNTStable degradation of 2,4-DNT as a sole nitrogen source; effective at low temperatures (10°C). asm.org
Sinorhizobium melilotiTransfer of pJS1 DNT-biodegradative plasmidEnhanced in situ bioremediation of 2,4-DNT-contaminated soil in the presence of alfalfa. unl.edu
Rice (Oryza sativa)Integration of a 2,4-DNT degradation moduleComplete degradation of 2,4-DNT into innocuous substances for the plant's metabolic cycle. nih.gov
Soil Slurry Reactors

Phytoremediation using Plants

Phytoremediation is an environmentally friendly and cost-effective approach that utilizes plants to clean up contaminated soil and water. imperial.ac.uk Plants have diverse metabolic pathways that can detoxify hazardous compounds like DNT. imperial.ac.uk The effectiveness of phytoremediation for DNT is influenced by soil properties, with studies showing that the toxicity of DNT to plants is inversely correlated with the soil's organic matter content. epa.gov Plants can take up DNT from the soil through their roots, and it is expected to accumulate in plant materials due to its moderate solubility. epa.gov

One study investigated the uptake of four DNT isomers, including 3,4-DNT, in the model plant Arabidopsis thaliana. imperial.ac.uk The results indicated that while DNT isomers are toxic to plants at high concentrations, they are tolerable at lower levels. imperial.ac.uk The study identified that the primary metabolites of DNT in the plant were aminonitrotoluenes (ANTs), and these were further converted into more polar and less toxic glucosides. imperial.ac.uk This suggests that plants can effectively transform toxic DNT into less harmful compounds. imperial.ac.uk

Plant SpeciesDNT Isomer(s) StudiedKey Findings
Arabidopsis thaliana2,3-DNT, 2,4-DNT, 2,6-DNT, 3,4-DNTPlants metabolize DNT into aminonitrotoluenes and then into polar glucosides, reducing toxicity. imperial.ac.uk
Various2,4-DNTDNT toxicity to plants is inversely correlated with soil organic matter content. epa.gov
Engineered Plants for DNT Degradation (e.g., rice plants)

To enhance the natural phytoremediation capabilities of plants, researchers have turned to genetic engineering. Transgenic plants can be developed to express specific enzymes that can more efficiently degrade contaminants like DNT. nih.govnih.gov

A significant breakthrough involves the development of modified rice plants capable of degrading 2,4-DNT. nih.gov These engineered rice plants were designed with a 2,4-DNT degradation module, which allows them to counteract the phytotoxicity of the compound. nih.gov Research has shown that these modified rice plants can completely break down 2,4-DNT into harmless substances that can then be integrated into the plant's own metabolic pathways, such as the tricarboxylic acid cycle. nih.gov This approach not only cleans up the contaminated soil and water but also repurposes the carbon and energy from the pollutant, contributing to sustainable development goals. nih.gov

Another approach has been to engineer plants like Arabidopsis with bacterial genes for degrading explosives. For instance, combining the RDX-degrading genes (xplA and xplB) with a TNT-detoxifying nitroreductase gene (nfsI) allowed the plants to grow in soil contaminated with both RDX and TNT at levels that would inhibit non-engineered plants. nih.gov Similarly, overexpressing a bacterial nitroreductase gene, NfsI, in switchgrass significantly improved its ability to tolerate and degrade 2,4-DNT. researchgate.net The transgenic switchgrass showed enhanced root growth and reduced oxidative stress when exposed to 2,4-DNT, removing 94.1% of the contaminant in 6 days, which was 1.7 times more efficient than control plants. researchgate.net

The symbiotic nitrogen-fixing bacterium, Sinorhizobium meliloti, was genetically modified to carry a plasmid for DNT degradation. unl.edu When used in conjunction with alfalfa plants, this recombinant bacterium significantly enhanced the bioremediation of 2,4-DNT-contaminated soil, degrading 94% of the contaminant at a concentration of 0.55 mM. unl.edu

Engineered Plant/SystemGene(s) IntroducedTarget Contaminant(s)Key Research Finding
Rice2,4-DNT degradation module2,4-DNTComplete degradation of 2,4-DNT into innocuous substances integrated into the plant's metabolic cycle. nih.gov
Arabidopsis thalianaxplA, xplB, nfsIRDX and TNTEngineered plants can grow on and remediate soil contaminated with both RDX and TNT. nih.gov
Switchgrass (Panicum virgatum L.)NfsI (bacterial nitroreductase)2,4-DNTOverexpression of NfsI significantly alleviated DNT-induced root growth inhibition and enhanced degradation efficiency. researchgate.net
Alfalfa with modified Sinorhizobium melilotipJS1 DNT-biodegradative plasmid2,4-DNTThe modified bacterium in symbiosis with alfalfa degraded 94% of the 2,4-DNT in contaminated soil. unl.edu

Chemical Remediation Approaches

Chemical remediation methods offer alternative and often faster solutions for treating DNT contamination compared to biological approaches. epa.gov These methods typically involve the use of strong oxidizing or reducing agents to break down the DNT molecule.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (·OH) to oxidize organic pollutants. engineering.org.cnkirj.ee These processes are considered effective for the mineralization of contaminants, ultimately converting them to carbon dioxide. engineering.org.cndtic.mil AOPs can be implemented through various methods, including the use of ozone, hydrogen peroxide, and UV light in different combinations. engineering.org.cndtic.mil

Fenton Oxidation

Fenton oxidation is a specific AOP that uses Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate hydroxyl radicals. nih.govnih.gov This method has been shown to be effective in mineralizing DNT isomers. nih.gov

Bench-scale experiments have demonstrated that Fenton oxidation can completely mineralize DNT isomers and 2,4,6-trinitrotoluene (B92697) (TNT) found in spent acid from toluene (B28343) nitration processes. nih.govcapes.gov.br The efficiency of this process is influenced by factors such as reaction temperature, the concentration of ferrous ions, and the dosage of hydrogen peroxide. nih.gov Studies have shown that for the Fenton oxidation of various nitroaromatic explosives, the decomposition rate is significantly affected by the molecular structure of the compound, with DNT showing a faster degradation rate than TNT. researchgate.net The degradation of DNT isomers through Fenton oxidation is proposed to proceed through the formation of mononitrotoluene (MNT) and 1,3-dinitrobenzene (B52904) as intermediates. nih.govcapes.gov.br

ParameterFinding
Efficiency Can achieve complete mineralization of DNT isomers. nih.gov
Influencing Factors Reaction temperature, ferrous ion concentration, H₂O₂ dosage. nih.gov
Degradation Pathway Proposed to involve intermediates like mononitrotoluene and 1,3-dinitrobenzene. nih.govcapes.gov.br
Comparative Rate DNT degrades faster than other explosives like TNT in the Fenton process. researchgate.net
Persulfate Activation (e.g., iron sulfide (B99878) activated persulfate)

Persulfate (S₂O₈²⁻) is a strong oxidant that becomes highly reactive upon activation, making it suitable for in-situ chemical oxidation of contaminants. cofferxm.com One method of activation is through the use of iron sulfides, such as pyrite (B73398) (FeS₂) or iron sulfide (FeS). cofferxm.comwanfangdata.com.cn

Another approach involves activating persulfate with biochar loaded with iron. nih.gov Studies have shown that this method can achieve 100% removal of 2,4-dinitrotoluene. nih.gov The effectiveness of the process is dependent on the iron speciation within the biochar, which can be controlled by the initial iron dosage during the synthesis of the catalyst. nih.gov

ActivatorKey Findings
Iron Sulfide (FeS)Effective for continuous and complete degradation of 2,4-DNT. wanfangdata.com.cn
Iron-loaded BiocharCan achieve 100% removal of 2,4-DNT; efficiency depends on iron speciation in the biochar. nih.gov
Steel Waste PowderEffectively removes DNT through both oxidation by activated persulfate and reduction by the steel waste. tandfonline.com

Chemical Reduction using Nanoscale Iron Particles (NIPs)

Nanotechnology, specifically the use of nanoscale iron particles (NIPs), has emerged as a promising technology for the reductive degradation of DNT in soil and groundwater. epa.govepa.gov These tiny iron particles have a large surface area, which enhances their reactivity.

Studies have demonstrated that nanoscale zerovalent iron (NZVI) is highly efficient in converting dinitrotoluene sulfonates (DNTS), which are found in TNT manufacturing wastewater, into their corresponding diaminotoluene sulfonates. nih.govresearchgate.net This reduction process occurs under near-neutral pH conditions and at ambient temperature. nih.gov Research has shown that over 99% of DNTS can be converted within an hour of treatment with NZVI. nih.govresearchgate.net The transformation follows pseudo-first-order kinetics. nih.gov To improve the delivery and effectiveness of NIPs in soil, they can be modified with substances like lactate, which enhances their transport and the chemical degradation of 2,4-DNT. epa.gov

Nanoparticle TypeTarget ContaminantKey Findings
Nanoscale Zerovalent Iron (NZVI)Dinitrotoluene Sulfonates (DNTS)Highly efficient conversion to diaminotoluene sulfonates (>99% in 1 hour) at near-neutral pH. nih.govresearchgate.net
Lactate-modified Nanoscale Iron Particles (NIPs)2,4-DNT in soilLactate modification enhances the transport of NIPs and the degradation of 2,4-DNT in soil. epa.gov

Alkaline Hydrolysis

Alkaline hydrolysis is a chemical remediation technique that has shown effectiveness in treating soil and water contaminated with nitroaromatic compounds, including dinitrotoluene (DNT) isomers. epa.govenviro.wiki This process involves the application of alkaline substances, such as sodium hydroxide (B78521) or lime, to raise the pH of the contaminated medium, typically to levels of 11 or higher. enviro.wikiresearchgate.net The elevated pH facilitates the degradation of the DNT molecule. enviro.wiki

The mechanism of alkaline hydrolysis of nitroaromatics like DNT is believed to involve the formation of a Meisenheimer complex, where a hydroxide ion attacks the electron-deficient aromatic ring. enviro.wikiresearchgate.net This initial step can lead to the displacement of a nitro group (denitration) and subsequent instability of the molecule, ultimately resulting in the cleavage of the aromatic ring. enviro.wiki For 2,4-dinitrotoluene, computational studies suggest that the direct substitution of a nitro group by a hydroxide ion is a favorable pathway. acs.org

Research has demonstrated that alkaline hydrolysis can effectively degrade DNT in both soil and aqueous systems. enviro.wikitandfonline.com The rate of degradation is significantly influenced by the pH, with higher pH values leading to faster reaction rates. researchgate.nettandfonline.com For instance, a study on explosive-contaminated soils found that the degradation of 2,4-DNT via alkaline hydrolysis was greatly enhanced at a pH of 12 or higher. tandfonline.com At a pH of 13, the pseudo-first-order rate constant for the alkaline hydrolysis of 2,4-DNT was estimated to be (9.6 ± 0.1)×10−2 min−1. tandfonline.com

The end products of the alkaline hydrolysis of DNT and related nitroaromatic compounds are generally smaller, less toxic molecules. enviro.wikiresearchgate.net These can include formate, formaldehyde, nitrate, and nitrite. enviro.wiki The complete degradation of the aromatic structure is a key outcome of this process, preventing the formation of other hazardous aromatic intermediates. researchgate.net

It is important to note that different DNT isomers may exhibit varying resistance to alkaline hydrolysis. researchgate.netacs.org Studies have suggested that 2,4-DNT is more resistant to this treatment method compared to 2,4,6-trinitrotoluene (TNT). acs.org The U.S. Army Corps of Engineers has developed a protocol for the application of alkaline hydrolysis to treat DNT and other explosives in soil, highlighting its recognition as a viable remediation technology. epa.govepa.gov

ParameterValueReference
Effective pH for DNT degradation ≥ 12 tandfonline.com
Pseudo-first-order rate constant (pH 13) (9.6 ± 0.1)×10−2 min−1 tandfonline.com
Primary Degradation Mechanism Nucleophilic attack by OH-, formation of Meisenheimer complex, ring cleavage enviro.wikiresearchgate.net
Common End Products Formate, formaldehyde, nitrate, nitrite enviro.wiki

Physical Remediation Approaches

Physical remediation methods for this compound (3,4-DNT) contamination primarily focus on separating the contaminant from the environmental matrix, such as soil or water, or on its thermal destruction. These approaches are often used as standalone treatments or as part of a larger, integrated remediation strategy.

Adsorption on Solid Phases (e.g., Activated Carbon, Granular Adsorbent)

Adsorption is a widely used and effective physical remediation technique for removing dinitrotoluene (DNT) isomers from contaminated water and air. epa.gov This process involves the accumulation of DNT molecules onto the surface of a solid adsorbent material.

Activated Carbon: Granular activated carbon (GAC) is a common adsorbent for treating DNT-contaminated wastewater. epa.gov The high surface area and porous structure of activated carbon provide numerous sites for DNT molecules to attach. This method is particularly prevalent in treating munitions wastewater containing DNT. epa.gov

Granular Adsorbents: Besides activated carbon, other granular adsorbents can be used to capture DNT from the atmosphere. epa.gov The contaminated air is passed through a bed of the adsorbent material, which traps the DNT molecules.

The effectiveness of adsorption is influenced by several factors, including the specific properties of the adsorbent, the concentration of DNT, the temperature, and the pH of the medium. Once the adsorbent becomes saturated with DNT, it is considered "spent" and requires further treatment or disposal.

Incineration of Spent Carbon

A common practice for managing spent activated carbon laden with DNT is incineration. epa.gov This high-temperature thermal process is designed to completely destroy the adsorbed DNT, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. Incineration offers a permanent solution for the destruction of the contaminant. epa.gov It is a frequently employed method for treating soils heavily contaminated with DNT. epa.gov

Soil Washing

Soil washing is an ex-situ physical remediation technology that can be applied to DNT-contaminated soils. This process involves excavating the contaminated soil and treating it with a washing solution. The goal is to transfer the DNT from the soil particles into the liquid phase. The washing fluid, now containing the dissolved DNT, is then separated from the cleaned soil and treated using other methods, such as adsorption or chemical oxidation. The clean soil can then be returned to the site. While specific studies focusing solely on 3,4-DNT are limited, the general principles of soil washing for nitroaromatic compounds are applicable.

Integrated and Sequential Treatment Systems

For comprehensive remediation of dinitrotoluene (DNT) contamination, particularly in complex environmental matrices, a single treatment technology may not be sufficient. epa.gov Integrated and sequential treatment systems, which combine multiple remediation approaches, are often necessary to achieve cleanup goals effectively. epa.gov

A common integrated approach for treating DNT-contaminated wastewater involves an initial adsorption step using activated carbon, followed by the incineration of the spent carbon. epa.gov This combines a physical separation process with a thermal destruction method to both remove and permanently destroy the contaminant.

In the context of bioremediation, sequential treatment systems have proven to be highly effective. epa.gov For instance, a sequential anaerobic/aerobic biodegradation treatment method has demonstrated over 99% removal efficiency for 2,4-DNT in wastewater. epa.gov The anaerobic stage typically involves the reduction of the nitro groups to amino groups, while the subsequent aerobic stage can lead to the complete mineralization of the resulting aromatic amines. This sequential approach is often necessary because different isomers of DNT, such as 2,4-DNT and 2,6-DNT, can have different degradation pathways and rates under various conditions. epa.gov Therefore, a system that combines both anaerobic and aerobic processes can more effectively treat mixtures of DNT isomers. epa.gov

The need for such integrated systems arises from the varying biodegradability and chemical properties of the different DNT isomers and their transformation products. epa.gov By combining different physical, chemical, and biological treatment methods in a logical sequence, a more robust and complete remediation of DNT-contaminated sites can be achieved.

Challenges and Future Directions in 3,4-DNT Remediation

The remediation of this compound (3,4-DNT) and other DNT isomers faces several challenges that necessitate further research and development of more effective and sustainable treatment technologies.

One of the primary challenges is the potential for the formation of intermediate products during degradation processes that may also be toxic. For example, during the bioremediation of 2,4-DNT, intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene can be formed. cdc.gov While these are steps toward complete degradation, their accumulation could pose an environmental risk if the degradation process is incomplete.

Another challenge lies in the variability of environmental conditions, which can significantly impact the effectiveness of remediation technologies. For instance, the efficiency of bioremediation can be influenced by factors such as the presence of other organic compounds, the concentration of the contaminant, and the availability of electron acceptors. cdc.gov Similarly, the performance of physical methods like adsorption can be affected by the presence of other organic matter in the water or soil.

Future research should focus on several key areas. There is a need to develop and optimize remediation strategies that can completely mineralize 3,4-DNT without the accumulation of harmful intermediates. This could involve the investigation of novel microbial strains or consortia with enhanced degradation capabilities, as well as the optimization of sequential anaerobic and aerobic bioremediation systems.

Furthermore, there is a need for more research on the in-situ application of remediation technologies. While many technologies show promise in laboratory settings, their successful implementation in the field requires a thorough understanding of the site-specific hydrogeological and geochemical conditions.

The development of more cost-effective and environmentally friendly remediation methods is also crucial. This could include the use of phytoremediation, where plants are used to take up and degrade contaminants, or the development of more efficient and regenerable adsorbent materials.

Computational and Theoretical Studies of 3,4 Dinitrotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-DNT at the atomic level. These ab initio and density functional theory methods provide a framework for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating nitroaromatic compounds due to its balance of computational cost and accuracy. researchgate.net Studies on dinitrotoluene isomers often utilize DFT to determine their most stable conformations, structural parameters, and vibrational spectroscopic signatures. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed, often paired with various Pople-style basis sets like 6-311+G(d,p) to achieve reliable results. researchgate.netrsc.org

ParameterDescriptionTypical Calculated Value Range (for DNT isomers)
Bond Lengths
C-C (ring)The distance between adjacent carbon atoms in the aromatic ring.1.38 - 1.41 Å
C-NThe distance between a ring carbon and a nitro group nitrogen.1.46 - 1.49 Å
N-OThe distance between the nitrogen and oxygen atoms of a nitro group.1.21 - 1.23 Å
C-C (methyl)The distance between a ring carbon and the methyl group carbon.1.50 - 1.52 Å
C-H (ring)The distance between a ring carbon and a hydrogen atom.1.08 - 1.09 Å
Bond Angles
C-C-NThe angle formed by two ring carbons and a nitro group nitrogen.118° - 122°
O-N-OThe angle within the nitro group.123° - 126°
Dihedral Angles
C-C-N-OThe twist angle of the nitro group relative to the benzene (B151609) ring plane.0° - 50°

Note: This table presents typical parameter ranges derived from computational studies on dinitrotoluene isomers. Specific values for 3,4-DNT would be determined through dedicated DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations are based on the second derivatives of the energy with respect to atomic displacements, which define the force field of the molecule. nih.gov The resulting vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of bonds. nih.gov For example, the symmetric and asymmetric stretching of the NO₂ groups are characteristic vibrational signatures for nitroaromatic compounds and typically appear in distinct regions of the IR spectrum. researchgate.net Theoretical spectra generated from these calculations can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. A normal coordinate analysis can be performed using a modified valence force field to make unambiguous vibrational assignments of all fundamental frequencies. nih.gov

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
NO₂ Asymmetric StretchAsynchronous stretching of the two N-O bonds.1530 - 1560
NO₂ Symmetric StretchSynchronous stretching of the two N-O bonds.1340 - 1370
C-H Aromatic StretchStretching of the C-H bonds on the benzene ring.3000 - 3100
CH₃ StretchStretching of the C-H bonds in the methyl group.2900 - 3000
C-N StretchStretching of the bond connecting the nitro group to the ring.800 - 900
NO₂ Rocking/WaggingBending and out-of-plane motions of the nitro group.500 - 750

Note: This table shows representative vibrational frequencies for dinitrotoluene isomers based on DFT calculations and experimental data.

Natural Bond Orbital (NBO) analysis is a powerful method for interpreting a calculated wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.defaccts.de It provides a quantitative description of the electron density distribution, revealing details about chemical bonding and intramolecular interactions. ajol.info NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu For 3,4-DNT, NBO analysis can quantify the polarization of the C-N and N-O bonds, the hybridization of the atomic orbitals, and the extent of electron delocalization from the oxygen lone pairs into the aromatic system. These donor-acceptor interactions, particularly those involving the π-orbitals of the ring and the orbitals of the nitro groups, are crucial for understanding the molecule's electronic properties and reactivity. ajol.info

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. physchemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For molecules with electron-donating (methyl group) and electron-withdrawing (nitro groups) substituents like 3,4-DNT, the HOMO is typically localized on the more electron-rich part of the molecule (the toluene (B28343) ring), while the LUMO is centered on the electron-deficient nitro groups. researchgate.net This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The HOMO-LUMO gap, therefore, provides a quantitative measure of the potential for ICT, which significantly influences the molecule's optical and electronic properties. physchemres.org DFT calculations are widely used to compute the energies of these frontier orbitals. researchgate.netchimicatechnoacta.ru

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Toluene-6.69-0.556.14
Nitrobenzene-7.88-2.725.16
2-Nitrotoluene-7.63-2.585.05
2,4-Dinitrotoluene (B133949)-8.45-3.504.95

Note: The values in this table are representative, calculated using DFT methods for related compounds to illustrate the effect of nitro-substitution on the frontier orbital energies. The exact values for 3,4-DNT would require specific calculation. Data is conceptually derived from findings in sources like researchgate.net.

Molecular Geometry Optimization

Natural Bond Orbital (NBO) Analysis

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of single molecules, molecular modeling and simulation techniques are used to study the behavior of a large ensemble of molecules in condensed phases (solid or liquid). Molecular dynamics (MD) simulations, in particular, are used to understand properties like density, heat of sublimation, and structural arrangements in crystals. acs.org These simulations rely on a classical force field, which is a set of parameters and potential functions that describe the interactions between atoms. rsc.org For complex molecules like DNT, specific force fields are often developed by fitting parameters to reproduce experimental data or high-level quantum mechanical calculations. acs.org For instance, an empirical all-atom force field was developed for 2,4-DNT and TNT, with average structural parameters and partial charges derived from DFT optimizations, which successfully reproduced experimental densities and structures in both crystalline and liquid phases. acs.org Such models can be used to investigate phenomena like the sublimation of DNT particles from surfaces, which is critical for developing detection methods. spiedigitallibrary.org

Catalytic Decomposition Mechanisms (e.g., on Platinum Surfaces)

Computational studies, particularly those using quantum-chemical density functional theory, have been employed to investigate the catalytic decomposition of 3,4-dinitrotoluene (3,4-DNT) on platinum (Pt) surfaces. These theoretical models explore the reaction pathways and energy requirements for the breakdown of the molecule when it interacts with a platinum cluster.

Research has focused on two primary initiation steps for the decomposition process. researchgate.net The first possible pathway involves the DNT molecule splitting into a nitro-tolyl radical and nitrogen dioxide (NO₂). The second considered path is the decomposition into a nitro-tolyl-oxidanyl radical and nitric oxide (NO). researchgate.net A key finding from these computational investigations is that the presence of the platinum surface significantly lowers the energy barrier required for the decomposition to occur, demonstrating its catalytic effect. researchgate.net The interaction between the DNT molecule and the platinum cluster facilitates the breaking of chemical bonds within the DNT structure.

The nature of the platinum catalyst itself, such as its interaction with a support material like ZSM-5 zeolite, can influence its reactivity. For instance, the adsorption energy of a platinum particle and the formation of oxidized platinum states can be affected by the support, which in turn impacts the catalytic activity. researchgate.net While detailed mechanisms are complex, the theoretical approach consistently points to the cleavage of the carbon-nitrogen bond (C-NO₂) as a critical step in the decomposition cascade. researchgate.net

Thermodynamics and Reactor Optimization in DNT Production

The industrial production of dinitrotoluene is a complex process where thermodynamics and reactor design are critical for maximizing yield and ensuring safety. Computer simulations using software like CHEMCAD have been instrumental in modeling and optimizing the commercial DNT production process. diva-portal.org A key aspect of this is managing the highly exothermic nitration reaction of toluene or mononitrotoluene (MNT).

Reactor optimization focuses on achieving high conversion rates and desired isomer ratios. In a typical two-stage process, toluene is first nitrated to MNT, and then the MNT is further nitrated to DNT. google.com Optimization strategies include:

Controlling Reaction Temperature: The MNT stage is often operated at a lower temperature (e.g., 35-45°C) than the DNT stage (e.g., 60-85°C). google.com

Adjusting Acid Concentrations: The concentration of sulfuric acid and the residual nitric acid are carefully controlled in each stage to drive the reaction towards completion. google.com

Reactor Configuration: The number of reactors, typically continuous stirred-tank reactors (CSTRs), can be optimized. For instance, using a two-reactor system for the DNT stage instead of a three or four-stage battery can reduce residence time and decrease the formation of by-products like trinitrotoluene (TNT). google.com

Through such optimization, an equilibrium-based approach can yield highly efficient production.

Table 1: Optimized DNT Production Parameters and Yields
ParameterValue/ConditionSource
Thermodynamic ModelNRTL diva-portal.org
Simulated MNT Yield99.8% diva-portal.org
Simulated Crude DNT Yield99.9% diva-portal.org
MNT Stage Temperature35-45°C google.com
DNT Stage Temperature60-85°C google.com
DNT Stage Reactor ConfigurationMaximum of two reactors google.com

Prediction of Environmental Fate Parameters (e.g., Solubility, Volatilization)

The environmental behavior of 3,4-DNT is predicted by its physicochemical properties, which determine its partitioning and persistence in soil, water, and air. Key parameters include water solubility, volatilization potential, and sorption to soil and sediments.

Solubility: 3,4-DNT, like other DNT isomers, has a relatively high water solubility compared to other nitroaromatic compounds like TNT. nih.govresearchgate.net This high solubility suggests that if released into the environment, it will tend to remain in the aqueous phase for extended periods, creating a potential for transport into groundwater. nih.gov

Volatilization: Despite having a low vapor pressure, the volatilization of DNT isomers can be a relevant environmental transport process. researchgate.net The Henry's Law constant, which relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase, is used to model this. For 2,4-DNT, a related isomer, the volatilization half-life from a water body was estimated to be greater than 400 days, indicating that volatilization is generally a slow process. nih.govresearchgate.net However, the vapor pressure of 2,4-DNT is notably higher than that of TNT, making it a more significant vapor-phase signature. unizg.hr

Sorption and Bioaccumulation: The potential for DNTs to bind to soil and sediment is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). The relatively low octanol-water partition coefficient (log Kow) for DNT isomers predicts that they will be weakly bound to soil organic matter. nih.gov This weak binding, combined with high water solubility, enhances their mobility in soil. Similarly, the bioconcentration factor (BCF) for 3,4-DNT is low, with measured values of <2.7 in carp (B13450389), suggesting that the potential for bioaccumulation in aquatic organisms is minimal. nih.gov

Table 2: Predicted Environmental Fate Parameters for Dinitrotoluene Isomers
ParameterCompoundValueSource
Bioconcentration Factor (BCF)3,4-DNT<2.7 (in carp) nih.gov
Soil Organic Carbon Partition Coefficient (Koc)2,4-DNT364 nih.gov
Octanol-Water Partition Coefficient (log Kow)2,4-DNT2.0 nih.gov
Volatilization Half-Life (from water)2,4-DNT>400 days nih.gov
Sediment-Water Partitioning Coefficient2,4-DNT45 nih.gov
Sediment-Water Partitioning Coefficient2,6-DNT92 nih.gov

Industrial Production and Regulatory Aspects of Dinitrotoluene

Manufacturing Processes and By-products

The commercial production of DNT involves the nitration of toluene (B28343) using a mixture of nitric acid and sulfuric acid. google.comsmolecule.com This process typically occurs in two stages: the initial nitration of toluene to form mononitrotoluene (MNT), followed by a second nitration step to produce dinitrotoluene. google.com The resulting product is a technical grade dinitrotoluene (Tg-DNT) which is a mixture of six different isomers. regulations.gov

The composition of this isomeric mixture is predominantly 2,4-dinitrotoluene (B133949) (approximately 75-76.5%) and 2,6-dinitrotoluene (B127279) (around 18.8-19%). smolecule.comtaylorandfrancis.com The other isomers, including 2,3-DNT, 2,5-DNT, 3,5-DNT, and 3,4-DNT, are present in smaller quantities, collectively making up about 5% of the mixture. smolecule.comtaylorandfrancis.com Specifically, 3,4-DNT typically constitutes about 2.5% of the technical grade DNT. smolecule.comnih.gov

The production process inherently generates several by-products alongside the desired DNT isomers. These can include other nitrated aromatic compounds such as nitrocresols and nitrophenols, which are formed due to the oxidative properties of nitric acid, particularly at lower sulfuric acid concentrations. google.com The less stable asymmetrical isomers of trinitrotoluene (TNT) can also be formed, which are often removed through a sulfitation process that itself generates a significant waste stream known as "red water". serdp-estcp.mil

Waste Streams from DNT Manufacturing Facilities

Facilities that manufacture or process DNT generate various waste streams that can be sources of environmental contamination. epa.govcdc.gov These waste streams are a significant concern due to the presence of DNT isomers and other hazardous by-products. The primary waste streams from DNT production include:

Weak Acid Wastewater: This stream is generated from the steam stripping of spent sulfuric acid, which contains residual nitric acid and organic compounds, primarily MNT and DNT, as well as other organic by-products. google.com

Acid Wash Water: This results from the water washing steps used to purify the crude DNT product and contains residual acids and dissolved nitroaromatic compounds. google.com

Alkaline Wash Water: This is generated when the water-washed DNT is treated with a weak basic solution (such as sodium hydroxide (B78521) or sodium carbonate) to remove acidic impurities like nitrocresols and other compounds that can be converted into water-soluble salts. google.comgoogle.com

Condensate Wastewater: This is a distillation product from the treatment of "red water," the effluent from the continuous manufacturing of TNT, and is composed mainly of nitroaromatic by-products of TNT manufacture, with 2,4-DNT being a major component. researchgate.net

These aqueous waste streams require treatment to remove the dissolved organic compounds and acids before discharge. google.com The widespread use of DNT in various industrial applications has led to soil and groundwater contamination at numerous sites. epa.gov

Occupational Exposure and Monitoring

Given the potential health risks associated with dinitrotoluenes, occupational exposure is carefully regulated and monitored in industrial settings. The primary routes of occupational exposure are inhalation of vapors or dust and skin contact. cdc.govcdc.gov

Monitoring of workplace air for DNT is conducted using established methods. The Occupational Safety and Health Administration (OSHA) provides a validated method (OSHA 44) for sampling and analysis, which involves using an OSHA versatile sampler (OVS-Tenax®) and analysis by gas chromatography with a thermal energy analyzer (GC-TEA). osha.gov

Permissible Exposure Limits (PELs) and Recommended Exposure Limits (RELs)

To protect workers from the adverse health effects of dinitrotoluene, several government agencies have established exposure limits. It is important to note that these limits are generally for dinitrotoluene as a mixture of isomers, as this is how it is most commonly encountered in the workplace.

The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for dinitrotoluene. The National Institute for Occupational Safety and Health (NIOSH) has established a Recommended Exposure Limit (REL) and also considers dinitrotoluene to be a potential occupational carcinogen. cdc.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has also set a Threshold Limit Value (TLV). osha.gov

Regulatory AgencyExposure Limit TypeValueNotes
OSHA PEL-TWA (8-hour)1.5 mg/m³Skin designation
NIOSH REL-TWA (10-hour)1.5 mg/m³Skin designation; Potential occupational carcinogen
ACGIH TLV-TWA (8-hour)0.2 mg/m³ (1993)Skin designation; BEI®
CAL/OSHA PEL-TWA (8-hour)1 mg/m³ (0.15 ppm)Skin designation

Data sourced from OSHA Chemical Exposure Health Data

Environmental Regulations and Guidelines

The release of dinitrotoluenes into the environment is regulated under several federal statutes due to their toxicity and potential for contamination of soil and water resources.

Dinitrotoluenes, including the 2,4-, 2,6-, and 3,4-isomers, are designated as hazardous substances under the Clean Water Act. cdc.gov Furthermore, 2,4-DNT is listed under the Resource Conservation and Recovery Act (RCRA) Toxicity Characteristic Leaching Procedure (TCLP). epa.gov

Reporting Requirements for Spills and Releases

Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) , there are specific reporting requirements for the release of hazardous substances into the environment that meet or exceed a certain reportable quantity (RQ). For 3,4-Dinitrotoluene, the RQ has been established.

ChemicalStatutory CodeRCRA Waste NumberReportable Quantity (RQ)
This compound 4U10510 lbs (4.54 kg)

Data sourced from EPA list of hazardous substances and reportable quantities and PubChem nih.govepa.gov

Any release of 3,4-DNT equal to or greater than this amount must be immediately reported to the National Response Center. nih.gov The mixture of DNT isomers also has a reportable quantity of 10 pounds. cdc.gov

Drinking Water Guidelines and Health Advisories

The U.S. Environmental Protection Agency (EPA) has issued drinking water health advisories for dinitrotoluene isomers to protect the public from potential health effects from exposure through drinking water. These advisories are non-enforceable and non-regulatory but provide technical guidance to state agencies and other public health officials.

The health advisories are typically for the more common 2,4-DNT and 2,6-DNT isomers. However, some guidance suggests that due to their toxicological similarities, a single health advisory for the total concentration of all DNT isomers may be appropriate. regulations.govregulations.gov

The EPA has established the following health advisories for a 10-kg child:

Isomer1-Day Health Advisory10-Day Health Advisory
2,4-Dinitrotoluene 1 mg/L1 mg/L
2,6-Dinitrotoluene 0.4 mg/L0.04 mg/L

Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR) cdc.gov

Additionally, the EPA has set a Drinking Water Equivalent Level (DWEL) of 0.1 mg/L for 2,4-DNT and 0.04 mg/L for 2,6-DNT. cdc.gov Several states have also established their own drinking water guidelines for DNT isomers, which are often more stringent than the federal advisories. For instance, Wisconsin has recommended a health advisory level for total dinitrotoluene residues of 0.05 µg/L. regulations.gov

Ambient Water Quality Criteria

The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for dinitrotoluene (DNT) isomers to protect aquatic life and human health. epa.gov For this compound (3,4-DNT), specific criteria have been developed based on its potential toxicity.

For the protection of freshwater aquatic life, the criterion for 2,3-dinitrotoluene (B167053), a related isomer, is 12 µg/L as a 24-hour average, with a concentration that should not exceed 27 µg/L at any time. epa.gov For saltwater aquatic life, the criterion for 2,3-dinitrotoluene is 4.4 µg/L as a 24-hour average, and the concentration should not exceed 10 µg/L at any time. epa.gov While these specific values are for the 2,3-isomer, they provide an indication of the regulatory concern for DNT compounds in aquatic environments. Data for 3,4-DNT specifically were not as readily available in the provided search results.

For human health, the EPA sets criteria based on the risk of developing cancer over a lifetime. For 2,4-dinitrotoluene, which is often found in technical grade DNT mixtures with other isomers, the EPA has set a goal of zero concentration in ambient water to provide maximum protection from its potential carcinogenic effects. epa.gov The agency also provides risk-based concentrations. For instance, the concentrations of 2,4-dinitrotoluene estimated to result in an additional lifetime cancer risk of 1 in 100,000, 1 in 1,000,000, or 1 in 10,000,000 are 740 ng/L, 74.0 ng/L, and 7.4 ng/L, respectively. epa.gov

The State of Wisconsin has adopted a health-based groundwater standard of 0.05 micrograms per liter (µg/l) for the total concentration of all DNT isomers combined. cswab.org In Wisconsin, the 3,4-DNT isomer has been detected in 37 wells at concentrations as high as 419 µg/l. cswab.org

Interactive Data Table: Ambient Water Quality Criteria for Dinitrotoluene Isomers

IsomerWater Body24-Hour Average (µg/L)Maximum Concentration (µg/L)
2,3-DinitrotolueneFreshwater1227
2,3-DinitrotolueneSaltwater4.410
2,4-DinitrotolueneFreshwater6201,400

Source: U.S. Environmental Protection Agency epa.gov

Soil Screening Levels

The EPA has developed soil screening levels (SSLs) for various contaminants to help assess the potential risk to human health and the environment at contaminated sites. For dinitrotoluene isomers, these levels provide guidance for residential and industrial soil.

For 2,4-dinitrotoluene, the EPA has calculated a residential soil screening level of 1.6 milligrams per kilogram (mg/kg) and an industrial soil screening level of 5.5 mg/kg. epa.gov The soil-to-groundwater soil screening level for 2,4-DNT is 2.8 x 10⁻⁴ mg/kg. epa.gov For 2,6-dinitrotoluene, the residential SSL is 61 mg/kg, and the industrial SSL is 620 mg/kg, with a soil-to-groundwater SSL of 2.0 x 10⁻² mg/kg. epa.gov

The Department of Toxic Substances Control (DTSC) also provides recommended screening levels. For 2,4-dinitrotoluene, the DTSC recommends a screening level of 1.7 mg/kg for residential soil based on cancer risk. ca.gov

Interactive Data Table: Soil Screening Levels for Dinitrotoluene Isomers (mg/kg)

IsomerLand UseEPA Screening LevelDTSC Screening Level (Cancer Endpoint)
2,4-DinitrotolueneResidential1.61.7
2,4-DinitrotolueneIndustrial5.5-
2,6-DinitrotolueneResidential61-
2,6-DinitrotolueneIndustrial620-

Source: U.S. Environmental Protection Agency, Department of Toxic Substances Control epa.govca.gov

Priority Pollutant Status

Dinitrotoluene, including its various isomers, is recognized as a significant environmental pollutant. The U.S. EPA has designated dinitrotoluene as a priority pollutant. epa.govepa.gov Specifically, both 2,4-dinitrotoluene and 2,6-dinitrotoluene are on the EPA's list of 126 priority pollutants, which can be found at 40 CFR Part 423, Appendix A. ecfr.govepa.gov This designation highlights the concern for its potential effects on human health and the environment and subjects it to specific regulatory controls under the Clean Water Act. epa.govnih.gov

The Agency for Toxic Substances and Disease Registry (ATSDR), in conjunction with the EPA, is required by the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) to create a priority list of hazardous substances. cdc.gov This list prioritizes substances based on a combination of their frequency, toxicity, and potential for human exposure at National Priorities List (NPL) sites. cdc.gov While the list is not a ranking of the "most toxic" substances, it guides the selection of substances for which toxicological profiles will be prepared. cdc.gov

Hazardous Substance Classifications (e.g., CERCLA)

Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund, this compound is designated as a hazardous substance. cdc.gov This classification triggers reporting requirements for releases of the substance into the environment that meet or exceed a specific reportable quantity (RQ).

Both technical grade DNT (Tg-DNT) and 3,4-DNT are on the CERCLA list of hazardous substances and have a combined reportable quantity (RQ) limit of 10 pounds (4.54 kg). cdc.govdot.gov This means that any release of this amount or more must be reported to the appropriate federal authorities. Additionally, 2,4-DNT and 2,6-DNT are also individually listed under CERCLA with RQs of 10 pounds and 100 pounds, respectively. cdc.gov

Furthermore, 2,4-DNT is listed as a hazardous air pollutant under the Clean Air Act. cdc.gov The 2,4- and 2,6-DNT isomers are also designated as hazardous substances under the Federal Water Pollution Control Act (Clean Water Act). epa.gov

Future Regulatory Considerations for 3,4-DNT

The regulation of dinitrotoluenes, including 3,4-DNT, continues to be an area of focus for environmental and health agencies. DNT is on the EPA's Drinking Water Contaminant Candidate List, which includes contaminants that are known or anticipated to occur in public water systems and may require future regulation under the Safe Drinking Water Act. epa.govepa.gov

There is ongoing work to better understand the developmental neurotoxicity (DNT) of various chemicals. mdpi.com Regulatory bodies are considering new approach methodologies (NAMs) and in vitro battery testing to screen and prioritize chemicals for DNT potential, which could influence future regulations for substances like 3,4-DNT. mdpi.com

In the United Kingdom, under UK REACH, a proposal was considered to restrict 2,4-dinitrotoluene in articles for public or professional use due to its carcinogenic and mutagenic properties. www.gov.uk While this specific action was not prioritized for 2023-2024, the substance remains under review for potential future regulatory action. www.gov.uk Such international developments can often influence regulatory considerations in the United States. The EPA continues to make regulatory determinations for contaminants on its candidate lists, and in January 2025, issued preliminary determinations for several contaminants on the fifth list. federalregister.gov

Q & A

Q. Table 1: Key GC-MS Parameters for 3,4-DNT Detection

Column TypeDetection Limit (pg/µl)Retention Time (min)Reference Method
DB-5MS (30 m)<0.01~12.5EPA 8270D
HP-1 (25 m)0.43–5.3~10.8HJ 592-2010

Advanced: How can sensitivity be optimized for 3,4-DNT detection in explosive-contaminated groundwater?

Answer:
Sensitivity improvements require:

  • Column Selection : Use polar columns (e.g., DB-1701) to resolve co-eluting isomers like 2,4-DNT and 3,5-DNT .
  • Sample Preconcentration : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane enhances low-concentration detection .
  • Surrogate Spiking : Add 3,4-DNT as an internal standard (5000 pg/µl in methanol) to correct for matrix effects .
  • Ion Monitoring : Focus on primary ions (e.g., m/z 182 for molecular ion fragmentation) to reduce background noise .

Basic: What are the critical physical properties of 3,4-DNT relevant to laboratory handling?

Answer:
Key properties include:

  • Melting Point : 58.3°C (lower than 2,3-DNT at 63.66°C), requiring controlled storage to prevent liquefaction .
  • Thermal Stability : Gasification begins at 148.16°C, necessitating caution during heating (e.g., in TGA/DSC analyses) .
  • Density : 1.2594 g/cm³ at 111°C, influencing solvent selection for solubility studies .

Advanced: What experimental designs are effective for 3,4-DNT remediation in aqueous systems?

Answer:
The 3D electro-Fenton (3D/EF) process using magnetic activated carbon (GAC/Fe₃O₄) particle electrodes shows promise:

  • Electrode Synthesis : Fe₃O₄ nanoparticles are co-precipitated and immobilized on GAC for catalytic activity .
  • Optimized Conditions : pH 3–4, current density 10 mA/cm², and H₂O₂ dosage 0.5 mM achieve >90% degradation in 60 minutes .
  • Byproduct Monitoring : LC-MS identifies intermediates like nitroso derivatives, requiring toxicity assessments .

Advanced: How should researchers address contradictions in biodegradation data for 3,4-DNT?

Answer:
Discrepancies arise from microbial strain specificity and redox conditions. For example:

  • Fungal Limitations : Only 2/190 fungal strains transform 2,4-DNT, suggesting 3,4-DNT may require engineered consortia .
  • Redox Dependence : Anaerobic systems favor nitro-group reduction, while aerobic systems promote ring cleavage. Compare Pseudomonas spp. (aerobic) vs. Clostridium spp. (anaerobic) pathways .
  • Validation : Use isotopic labeling (e.g., ¹⁴C-3,4-DNT) to track mineralization rates and validate degradation pathways .

Basic: What methodologies assess 3,4-DNT’s mutagenic and carcinogenic risks?

Answer:

  • In Vitro Assays : Ames test (TA98 strain) with metabolic activation (S9 liver homogenate) detects frameshift mutations .
  • In Vivo Models : Rodent studies (F344 rats) monitor hepatic tumors and hemoglobin adducts after oral dosing (50–100 mg/kg/day for 12 weeks) .
  • Genotoxicity : Comet assay on human hepatocytes quantifies DNA strand breaks at IC₅₀ values of 25 µM .

Advanced: What mechanistic insights explain 3,4-DNT’s hepatocarcinogenicity?

Answer:

  • Metabolic Activation : Cytochrome P450 (CYP2E1) oxidizes 3,4-DNT to nitroso intermediates, forming DNA adducts (e.g., 8-oxo-dG) .
  • Oxidative Stress : ROS generation depletes glutathione (GSH) and activates NF-κB, promoting hepatocellular proliferation .
  • Species Sensitivity : Rats exhibit higher susceptibility than mice due to differential expression of sulfotransferases .

Basic: How is 3,4-DNT distinguished from structural isomers in chromatographic analysis?

Answer:

  • Retention Indices : On HP-5 columns, 3,4-DNT elutes at ~10.8 min, distinct from 2,4-DNT (9.2 min) and 2,6-DNT (11.5 min) .
  • Mass Spectral Signatures : Primary fragments include m/z 165 (loss of NO₂) and m/z 120 (ring cleavage), contrasting with 2,4-DNT’s m/z 182→148 transition .

Advanced: What strategies improve 3,4-DNT detection in forensic explosive residue analysis?

Answer:

  • Post-Blast Signatures : Monitor 3,4-DNT as a TNT degradation byproduct using ion mobility spectrometry (IMS) with drift time 7.8 ms .
  • Sample Preservation : Acidify to pH 2 with HNO₃ to stabilize nitro groups during transport .
  • Cross-Validation : Compare with reference spectra from the NIST/EPA/NIH Mass Spectral Library .

Basic: What safety protocols are critical for handling 3,4-DNT in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, respirators (N95), and fume hoods to avoid inhalation/contact .
  • First Aid : For skin exposure, wash with 10% sodium bicarbonate; for ingestion, administer activated charcoal (1 g/kg) .
  • Waste Disposal : Incinerate at 900°C with scrubbers to minimize NOₓ emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.